TAS0728
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N8O3/c1-6-20(35)33-11-7-8-18(13-33)34-25-22(24(27)28-14-29-25)23(31-34)26(37)30-19-10-9-17(15(2)16(19)3)12-21(36)32(4)5/h6,9-10,14,18H,1,7-8,11-13H2,2-5H3,(H,30,37)(H2,27,28,29)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCIICHPRAAMGK-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)C4CCCN(C4)C(=O)C=C)CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)[C@@H]4CCCN(C4)C(=O)C=C)CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Precision Strike: A Technical Guide to the Mechanism of Action of TAS0728 on the HER2 C805 Residue
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of TAS0728, a novel, orally available, covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). This compound demonstrates high selectivity and potent anti-tumor activity by specifically targeting the cysteine 805 (C805) residue within the ATP-binding pocket of HER2. This document provides a comprehensive overview of its biochemical and cellular activity, preclinical efficacy, and the methodologies employed in its characterization.
Executive Summary
This compound is a next-generation HER2 inhibitor designed for enhanced selectivity and sustained target engagement. Unlike reversible inhibitors, this compound forms a permanent, covalent bond with the C805 residue of HER2, leading to irreversible inactivation of the kinase.[1][2] This targeted approach minimizes off-target effects, particularly on the Epidermal Growth Factor Receptor (EGFR), a common liability of other pan-ErbB inhibitors that often leads to dose-limiting toxicities.[3] Preclinical studies have demonstrated significant anti-proliferative activity in HER2-amplified and HER2-mutated cancer models, including those with acquired resistance to other HER2-targeted therapies.[3]
Mechanism of Action: Covalent Inhibition of HER2 at C805
The cornerstone of this compound's mechanism is its covalent interaction with the C805 residue in the hinge region of the HER2 kinase domain.[1][2] This irreversible binding locks the kinase in an inactive conformation, effectively shutting down downstream signaling pathways that drive tumor cell proliferation and survival.
dot
Quantitative Data Summary
The selectivity and potency of this compound have been quantified in various preclinical assays. The following tables summarize key findings from biochemical and cellular studies, as well as the dose-escalation scheme from the Phase I clinical trial.
| Parameter | HER2 | EGFR | Selectivity (EGFR/HER2) |
| Biochemical IC50 | 1.1 nmol/L | 130 nmol/L | ~118-fold |
| Cellular IC50 (p-HER2) | 8.8 nmol/L | >1000 nmol/L | >113-fold |
| Table 1: In Vitro Potency and Selectivity of this compound. |
| Cell Line | HER2 Status | GI50 (nmol/L) |
| NCI-N87 | Amplified | 9.8 |
| SK-BR-3 | Amplified | 11 |
| BT-474 | Amplified | 9.1 |
| MDA-MB-453 | Mutated (L755S) | 18 |
| Table 2: Anti-proliferative Activity of this compound in HER2-Positive Cancer Cell Lines. |
| Dose Level (BID) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 50 mg | 3 | 0 |
| 100 mg | 3 | 0 |
| 150 mg | 7 | 1 (Grade 3 Diarrhea) |
| 200 mg | 6 | 2 (Grade 3 Diarrhea) |
| Table 3: Dose Escalation and DLTs in the Phase I Clinical Trial (NCT03410927).[3][4] |
Impact on HER2 Signaling Pathways
By irreversibly inhibiting HER2, this compound effectively blocks the activation of downstream signaling cascades critical for tumor growth and survival, including the PI3K/AKT/mTOR and MAPK pathways. This leads to cell cycle arrest and apoptosis.
dot
References
- 1. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) this compound, a Covalent-Binding, HER2-selective Kinase [research.amanote.com]
- 3. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
TAS0728: A Selective Covalent HER2 Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS0728 is an orally available, potent, and selective covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, most notably breast and gastric cancers.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. The information presented here is intended to serve as a comprehensive resource for researchers and professionals involved in the development of targeted cancer therapies.
Core Mechanism of Action
This compound is a pyrazolopyrimidine carboxamide analogue designed to irreversibly bind to and inhibit the kinase activity of HER2.[2] Its mechanism of action is characterized by the following key features:
-
Covalent Inhibition: this compound possesses an acrylamide group that acts as a Michael acceptor, forming a covalent bond with the cysteine residue at position 805 (C805) within the ATP-binding pocket of the HER2 kinase domain.[2] This irreversible binding leads to a sustained and robust inhibition of HER2 signaling.
-
High Selectivity for HER2: A distinguishing feature of this compound is its high selectivity for HER2 over other members of the ErbB family, particularly the Epidermal Growth Factor Receptor (EGFR).[2] This selectivity is attributed to specific interactions within the HER2 kinase domain and is a critical factor in minimizing off-target toxicities commonly associated with less selective tyrosine kinase inhibitors (TKIs), such as severe diarrhea and skin rash, which are often linked to EGFR inhibition.
-
Inhibition of Downstream Signaling: By inhibiting HER2 kinase activity, this compound effectively blocks the phosphorylation of HER2 and its heterodimerization partner, HER3.[2] This, in turn, prevents the activation of downstream signaling pathways critical for tumor cell proliferation, survival, and growth, including the PI3K/AKT/mTOR and MAPK pathways.[2][3]
Preclinical Data
The preclinical activity of this compound has been extensively evaluated in a variety of in vitro and in vivo models, demonstrating its potent and selective anti-tumor effects.
In Vitro Activity
This compound has shown potent inhibitory activity against both wild-type and mutated forms of HER2. Its efficacy has been demonstrated in a range of cancer cell lines with HER2 amplification.
| Assay Type | Target | Cell Line | IC50 / GI50 (nM) | Reference |
| In Vitro Kinase Assay | Recombinant Human HER2 | N/A | 36 ± 3 | [2] |
| In Vitro Kinase Assay | HER2 | N/A | 13 | [4][5] |
| In Vitro Kinase Assay | BMX | N/A | 4.9 | [4][5] |
| In Vitro Kinase Assay | HER4 | N/A | 8.5 | [4][5] |
| In Vitro Kinase Assay | BLK | N/A | 31 | [4][5] |
| In Vitro Kinase Assay | EGFR | N/A | 65 | [4][5] |
| In Vitro Kinase Assay | JAK3 | N/A | 33 | [4][5] |
| In Vitro Kinase Assay | SLK | N/A | 25 | [4][5] |
| In Vitro Kinase Assay | LOK | N/A | 86 | [4][5] |
| Cell Growth Inhibition (GI50) | HER2-amplified | SK-BR-3 (breast) | 1.6 - 31 | [3] |
| Cell Growth Inhibition (GI50) | HER2-amplified | BT-474 (breast) | 1.6 - 31 | [3] |
| Cell Growth Inhibition (GI50) | HER2-amplified | NCI-N87 (gastric) | 1.6 - 31 | [3] |
In Vivo Efficacy
In vivo studies using mouse xenograft models of HER2-dependent cancers have demonstrated significant tumor growth inhibition and regression upon oral administration of this compound.
| Model Type | Tumor Type | Treatment | Outcome | Reference |
| Mouse Xenograft (NCI-N87) | HER2-amplified Gastric Cancer | This compound (30 and 60 mg/kg/day) | Significant tumor regression.[2][6] | [2][6] |
| Mouse Xenograft (BT-474) | HER2-amplified Breast Cancer | This compound (30 and 60 mg/kg/day) | Significant tumor regression.[2][6] | [2][6] |
| Peritoneal Dissemination Model | HER2-driven Cancer Cells | This compound | Survival benefit without evident toxicity.[2] | [2] |
| Xenograft (4-1ST) | Acquired resistance to trastuzumab/pertuzumab | This compound (15 mg/kg/day) + Trastuzumab (20 mg/kg) | Enhanced antitumor effect.[6] | [6] |
| Xenograft (4-1ST) | Acquired resistance to T-DM1 | This compound (15 mg/kg/day) + T-DM1 (7.5 mg/kg) | Enhanced antitumor effect.[6] | [6] |
Clinical Data
A first-in-human, open-label, Phase 1/2 clinical trial (NCT03410927) was initiated to evaluate the safety, pharmacokinetics, and efficacy of this compound in patients with advanced solid tumors harboring HER2 or HER3 abnormalities.[7][8][9]
Study Design
The study consisted of a dose-escalation phase followed by a dose-expansion phase.[7] this compound was administered orally twice daily (BID) in 21-day cycles.[8] The starting dose was 50 mg BID, with planned escalation to 100 mg, 200 mg, 400 mg, 600 mg, and 800 mg BID.[10]
Safety and Tolerability
The study was ultimately terminated due to an unfavorable risk-benefit ratio, with unacceptable toxicity observed during the dose-escalation phase.[7][8] Key safety findings included:
-
Dose-Limiting Toxicities (DLTs): Grade 3 diarrhea was observed at both the 200 mg BID and 150 mg BID dose levels.[8]
-
Serious Adverse Events: A fatal cardiac arrest occurred in one patient receiving 150 mg BID, and a causal relationship to this compound could not be ruled out.[8]
Efficacy
Despite the toxicity concerns, some preliminary evidence of clinical activity was observed.[7] Among 14 evaluable patients, two partial responses were reported.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Kinase Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant HER2 kinase.
Materials:
-
Recombinant human HER2 kinase
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
HER2-specific peptide substrate
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the this compound dilution or vehicle (DMSO) control.
-
Add 2 µL of recombinant HER2 enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the reaction and deplete unused ATP, add 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
Objective: To determine the 50% growth inhibitory concentration (GI50) of this compound in HER2-positive cancer cell lines.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or AlamarBlue)
Protocol:
-
Seed cells in a 96-well plate at a density of 1.5 × 10^4 to 3 × 10^4 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT or AlamarBlue).
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate GI50 values by normalizing the results to the vehicle-treated control and fitting the data to a dose-response curve.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of HER2 and downstream signaling proteins.
Materials:
-
HER2-positive cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: p-HER2 (e.g., Tyr1248), total HER2, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Plate cells and treat with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Mouse Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a HER2-positive tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
HER2-positive cancer cells (e.g., NCI-N87, BT-474)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally once or twice daily at the desired dose. The control group receives the vehicle.
-
Measure tumor volume (Volume = (width)² x length/2) and mouse body weight 2-3 times per week.
-
Continue treatment for the specified duration (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Analyze the data by comparing the tumor growth in the treated groups to the control group.
Visualizations
Caption: HER2 Signaling Pathway and Mechanism of this compound Inhibition.
Caption: Experimental Workflow for the Evaluation of this compound.
Conclusion
This compound is a novel, selective, and covalent inhibitor of HER2 that has demonstrated significant preclinical anti-tumor activity in HER2-driven cancer models. Its high selectivity for HER2 over EGFR was a promising feature for potentially mitigating common TKI-related toxicities. However, the first-in-human clinical trial was halted due to an unfavorable safety profile at the doses tested. Despite this setback, the preclinical data and the understanding of its mechanism of action provide valuable insights for the future design and development of next-generation HER2-targeted therapies. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field to further investigate HER2-targeted agents.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. 2.9. Mouse Xenograft Tumor Model [bio-protocol.org]
- 3. HTScan® HER2/ErbB2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
TAS0728: A Deep Dive into its Preclinical Antitumor Activity in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical antitumor activity of TAS0728, a novel, orally available, covalent-binding inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). This compound has demonstrated significant potency and selectivity for HER2, offering a promising therapeutic option for HER2-activated cancers, including breast cancer. This document details the quantitative data from preclinical studies, outlines the experimental protocols utilized, and visualizes the key signaling pathways and experimental workflows.
Mechanism of Action
This compound is a selective kinase inhibitor that covalently binds to the cysteine residue (C805) in the ATP-binding site of HER2.[1] This irreversible binding leads to a robust and sustained inhibition of HER2 kinase activity.[1] A key advantage of this compound is its high specificity for HER2 over wild-type epidermal growth factor receptor (EGFR), which may translate to a more favorable safety profile by avoiding EGFR-related toxicities commonly observed with pan-ErbB inhibitors.[1][2] The inhibition of HER2 phosphorylation subsequently blocks downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for tumor cell proliferation and survival.[1][3] This ultimately leads to the induction of apoptosis in HER2-amplified breast cancer cells.[1][3]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models of HER2-positive breast cancer. The following tables summarize the key quantitative findings.
Table 1: In Vitro Antiproliferative Activity of this compound in HER2-Amplified Breast Cancer Cell Lines
| Cell Line | IC50 (nmol/L) |
| BT-474 | 8.2 |
| SK-BR-3 | 9.5 |
| NCI-N87 | 3.7 |
| 4-1ST | 11 |
Data extracted from in vitro cell proliferation assays.
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | This compound Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| NCI-N87 | 10 | 85 |
| NCI-N87 | 30 | 105 (regression) |
| BT-474 | 30 | 78 |
| BT-474 | 60 | 102 (regression) |
| 4-1ST | 15 | Strong enhancement of trastuzumab and T-DM1 antitumor effect |
Data extracted from in vivo studies in mouse xenograft models.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used to assess the antitumor activity of this compound.
Cell Lines and Culture
HER2-amplified breast cancer cell lines, including BT-474, SK-BR-3, and NCI-N87, were utilized. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
In Vitro Proliferation Assay
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours. Luminescence was measured to determine the number of viable cells, and IC50 values were calculated using a non-linear regression analysis.
Western Blot Analysis
To evaluate the effect of this compound on HER2 signaling, cells were treated with the compound for a specified duration. Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total HER2, HER3, AKT, and ERK. Horseradish peroxidase-conjugated secondary antibodies were used for detection, and bands were visualized using an enhanced chemiluminescence system.
In Vivo Xenograft Studies
Female BALB/c nude mice were used for the xenograft studies. Tumor cells (e.g., NCI-N87, BT-474) were subcutaneously implanted into the flank of each mouse. When tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally once daily. Tumor volume was measured regularly using calipers, and the percentage of tumor growth inhibition was calculated. At the end of the study, tumors were excised for pharmacodynamic analysis.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: this compound inhibits HER2 signaling pathway.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
The preclinical data strongly support the potent and selective antitumor activity of this compound in HER2-amplified breast cancer models. Its covalent binding mechanism and high specificity for HER2 offer the potential for improved efficacy and a better safety profile compared to existing HER2-targeted therapies.[1] These promising preclinical results have provided a solid rationale for the clinical development of this compound, which is currently being investigated in clinical trials for patients with advanced solid tumors harboring HER2 or HER3 abnormalities.[6][7][8] Further research into potential resistance mechanisms and combination strategies will be crucial for optimizing the clinical application of this novel agent.
References
- 1. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. A Study of this compound in Patients With Solid Tumors With HER2 or HER3 Abnormalities [clinicaltrials.stanford.edu]
- 8. A Study of this compound in Patients With Solid Tumors With HER2 or HER3 Abnormalities [stanfordhealthcare.org]
TAS0728: A Technical Overview of its Kinase Selectivity Profile with a Focus on EGFR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of TAS0728, a potent, orally active, and irreversible covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). A key focus of this document is the compound's activity against the Epidermal Growth Factor Receptor (EGFR) and other kinases, providing valuable insights for researchers in oncology and drug development.
Core Efficacy and Selectivity
This compound demonstrates high specificity for HER2, to which it covalently binds at the C805 residue.[1][2] This irreversible binding leads to sustained inhibition of HER2 phosphorylation and downstream signaling pathways, ultimately inducing apoptosis in HER2-amplified cancer cells.[1] While this compound is a highly selective HER2 inhibitor, it also exhibits activity against a panel of other kinases, albeit at varying concentrations.
Quantitative Kinase Inhibition Profile
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against a range of kinases, providing a clear comparison of its potency and selectivity.
| Kinase Target | IC50 (nM) |
| BMX | 4.9 |
| HER4 | 8.5 |
| HER2 | 13 |
| SLK | 25 |
| BLK | 31 |
| JAK3 | 33 |
| HER2 (human) | 36 |
| EGFR | 65 |
| LOK | 86 |
Data compiled from multiple sources.[3][4]
As the data indicates, this compound is significantly more potent against HER2 than EGFR, with an IC50 value for EGFR that is five times higher than for HER2. This selectivity is a critical attribute, as the inhibition of wild-type EGFR is often associated with dose-limiting toxicities, such as skin rashes and diarrhea.[5]
Signaling Pathway Inhibition
This compound's primary mechanism of action involves the inhibition of the HER2 signaling pathway. By binding to HER2, it prevents its phosphorylation and the subsequent activation of downstream effectors like AKT and ERK. This disruption of the signaling cascade is crucial for its anti-tumor activity.
Experimental Protocols
The determination of the kinase selectivity profile of this compound involves robust biochemical and cellular assays. The in vitro kinase inhibition assays were conducted by specialized contract research organizations, Reaction Biology Corporation and Carna Biosciences. While the specific proprietary protocols are not publicly available, the following represents a generalized methodology based on the likely assay formats used.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol is based on a radiometric assay format, such as the HotSpot™ assay platform, which is a standard for kinase profiling.
-
Reaction Mixture Preparation : A reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO is prepared.
-
Compound Addition : this compound is serially diluted in 50% DMSO and pre-incubated with the specific kinase (e.g., HER2, EGFR) in a 384-well plate for approximately 20-30 minutes at room temperature.
-
Initiation of Kinase Reaction : The kinase reaction is initiated by adding a mixture of ATP and ³³P-γ-ATP to a final concentration of approximately 10 µM.
-
Incubation : The reaction is allowed to proceed for a defined period, typically 60 to 120 minutes, at room temperature.
-
Termination and Detection : The reaction is stopped by spotting the mixture onto P81 ion-exchange filter paper. The filter paper is then washed extensively with 0.75% phosphoric acid to remove unincorporated ³³P-γ-ATP.
-
Data Analysis : The amount of incorporated radiolabeled phosphate into the substrate is quantified using a scintillation counter. The percentage of remaining kinase activity is calculated relative to a DMSO control, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Phosphorylation Assay (Representative Protocol)
To assess the inhibitory activity of this compound in a cellular context, assays measuring the phosphorylation of target proteins within intact cells are employed.
-
Cell Culture : HER2-amplified cancer cell lines (e.g., SK-BR-3) or cells engineered to express specific kinases are cultured in appropriate media.
-
Compound Treatment : Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 3 hours).
-
Cell Lysis : Following treatment, cells are washed and then lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : The total protein concentration in the cell lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.
-
Western Blot Analysis : Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then probed with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-HER2, p-EGFR, p-AKT, p-ERK) and total protein levels as a loading control.
-
Detection and Analysis : Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via enhanced chemiluminescence (ECL). The band intensities are quantified using densitometry software, and the inhibition of phosphorylation is determined relative to the vehicle-treated control.
Conclusion
This compound is a highly potent and selective covalent inhibitor of HER2. Its selectivity profile, particularly its weaker inhibition of EGFR compared to HER2, suggests a potentially favorable therapeutic window with a reduced risk of EGFR-mediated side effects. The robust biochemical and cellular assays employed to characterize its activity provide a solid foundation for its continued clinical development as a targeted therapy for HER2-driven cancers. This technical guide provides researchers and drug development professionals with a comprehensive overview of the preclinical data supporting the selectivity of this compound.
References
TAS0728: A Technical Guide for Preclinical Research in HER2-Amplified Gastric Cancer Models
This technical guide provides an in-depth overview of TAS0728, a novel, orally available, covalent-binding inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). The information presented is tailored for researchers, scientists, and drug development professionals working on HER2-amplified gastric cancer models. This document summarizes key preclinical data, details experimental methodologies, and visualizes the underlying biological pathways and research workflows.
Core Compound Characteristics
This compound is distinguished as a HER2-selective kinase inhibitor that forms a covalent bond with the cysteine residue at position 805 (C805) within the HER2 kinase domain.[1] This irreversible binding leads to potent and sustained inhibition of HER2 kinase activity. A key feature of this compound is its high specificity for HER2 over wild-type epidermal growth factor receptor (EGFR), which is anticipated to minimize EGFR-related toxicities often seen with less selective pan-ErbB inhibitors.[1][2] Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of HER2, its dimerization partner HER3, and critical downstream signaling effectors, ultimately inducing apoptosis in cancer cells dependent on the HER2 pathway.[1][3]
Quantitative Data on Preclinical Efficacy
The anti-tumor activity of this compound has been evaluated in various HER2-amplified cancer models, including those for gastric cancer. The following tables summarize the key quantitative findings from these preclinical studies.
In Vitro Anti-proliferative Activity
This compound demonstrates potent dose-dependent inhibition of cell proliferation in HER2-amplified gastric cancer cell lines.
| Cell Line | Cancer Type | HER2 Status | IC50 (nmol/L) |
| NCI-N87 | Gastric Adenocarcinoma | Amplified | 2.9 |
| OE-19 | Gastric Adenocarcinoma | Amplified | 7.9 |
Data sourced from Irie H, et al. Mol Cancer Ther. 2019.
In Vivo Efficacy in NCI-N87 Subcutaneous Xenograft Model
Oral administration of this compound leads to significant tumor growth inhibition in a dose-dependent manner in mice bearing NCI-N87 xenografts.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | T/C (%)* | P-value |
| Vehicle Control | - | Once Daily (PO) | 100 | - |
| This compound | 3 | Once Daily (PO) | 49.3 | <0.05 |
| This compound | 10 | Once Daily (PO) | 1.8 | <0.001 |
| This compound | 30 | Once Daily (PO) | -12.3 (regression) | <0.001 |
*T/C (%) = (Mean tumor volume of treated group / Mean tumor volume of control group) x 100. A negative value indicates tumor regression. Data sourced from Irie H, et al. Mol Cancer Ther. 2019.
In Vivo Efficacy in NCI-N87 Peritoneal Dissemination Model
In a model mimicking peritoneal dissemination of gastric cancer, this compound demonstrated a significant survival benefit.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | ILS (%)* | P-value |
| Vehicle Control | - | Once Daily (PO) | - | - |
| This compound | 30 | Once Daily (PO) | 71.2 | <0.001 |
| Lapatinib | 100 | Once Daily (PO) | 26.0 | <0.05 |
*ILS (%) = (Median survival time of treated group / Median survival time of control group - 1) x 100. Data sourced from Irie H, et al. Mol Cancer Ther. 2019.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound in HER2-amplified gastric cancer models.
Cell Proliferation Assay (MTS Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Culture:
-
HER2-amplified human gastric cancer cell lines (NCI-N87, OE-19) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of this compound (typically ranging from 0.1 nmol/L to 10 µmol/L) or vehicle control (DMSO).
-
After a 72-hour incubation period, cell viability is assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) (Promega), according to the manufacturer's instructions.
-
Absorbance is measured at 490 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
In Vivo Subcutaneous Xenograft Model
This protocol details the evaluation of this compound's anti-tumor efficacy in a subcutaneous gastric cancer model.
-
Animal Model:
-
Female BALB/c nude mice, aged 6-8 weeks, are used. All procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
-
Tumor Implantation:
-
NCI-N87 cells are harvested during their exponential growth phase.
-
A suspension of 5 x 10^6 NCI-N87 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.
-
-
Treatment:
-
When tumors reach an average volume of 100-200 mm³, mice are randomized into treatment and control groups (n=6 per group).
-
This compound is formulated in a vehicle solution (e.g., 0.5% methylcellulose) and administered orally (PO) once daily at the specified doses (e.g., 3, 10, 30 mg/kg). The control group receives the vehicle only.
-
Treatment is continued for a specified duration (e.g., 14 consecutive days).
-
-
Efficacy Assessment:
-
Tumor volumes are measured twice weekly using digital calipers, calculated with the formula: (Length x Width²) / 2.
-
Body weights are monitored as an indicator of toxicity.
-
At the end of the study, the percentage of tumor growth inhibition (T/C%) is calculated.
-
Pharmacodynamic Analysis (Western Blot)
This protocol is used to confirm the inhibition of HER2 signaling in tumor tissues.
-
Sample Collection:
-
Tumors from treated and control mice are excised at a specified time point after the final dose (e.g., 2-24 hours).
-
Tumor samples are immediately snap-frozen in liquid nitrogen and stored at -80°C.
-
-
Protein Extraction:
-
Frozen tumor tissue is homogenized in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Lysates are centrifuged at high speed to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA protein assay.
-
-
Western Blotting:
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Membranes are incubated overnight at 4°C with primary antibodies against p-HER2 (Tyr1221/1222), HER2, p-HER3 (Tyr1289), HER3, p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, membranes are incubated with the appropriate HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key biological pathways and experimental processes relevant to this compound research.
Caption: this compound mechanism of action on the HER2 signaling pathway.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of TAS0728: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial in vitro studies demonstrating the efficacy of TAS0728, a potent and selective covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). The following sections detail the biochemical and cellular activities of this compound, offering insights into its mechanism of action and anti-cancer properties.
Biochemical Activity and Kinase Selectivity
This compound is an irreversible, covalent-binding inhibitor that selectively targets HER2 kinase.[1][2][3] It forms a covalent bond at the C805 residue of HER2, leading to potent and sustained inhibition of its kinase activity.[1] A key feature of this compound is its high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR), which is anticipated to result in a more favorable safety profile compared to pan-ErbB inhibitors.[1][2]
Biochemical assays have demonstrated the potent inhibitory activity of this compound against a panel of kinases. The half-maximal inhibitory concentrations (IC50) from these cell-free assays are summarized in the table below.
| Kinase Target | IC50 (nM) |
| HER2 | 13 |
| BMX | 4.9 |
| HER4 | 8.5 |
| BLK | 31 |
| JAK3 | 33 |
| Human HER2 | 36 |
| SLK | 25 |
| EGFR | 65 |
| LOK | 86 |
Table 1: In vitro biochemical inhibitory activity of this compound against a panel of kinases. Data sourced from publicly available information.[4]
Inhibition of HER2 Signaling Pathway
This compound effectively inhibits the phosphorylation of both wild-type and mutated HER2.[1][2] This action disrupts the downstream signaling cascades that are crucial for the proliferation and survival of HER2-driven cancer cells.[1] The binding of this compound to HER2 prevents the subsequent phosphorylation and activation of HER3, a key signaling partner, and other downstream effectors.[1]
Cellular Activity: Antiproliferative and Apoptotic Effects
In cellular assays, this compound has demonstrated potent antiproliferative activity in a dose-dependent manner against cancer cell lines with HER2 overexpression or amplification.[2][3] Furthermore, the inhibition of the HER2 signaling pathway by this compound leads to the induction of apoptosis in HER2-amplified breast cancer cells.[1]
While specific IC50 values for antiproliferative activity across a wide range of cancer cell lines are not yet publicly available in a consolidated table, studies have consistently reported its potent effects in various preclinical models.[1][2]
Efficacy Against Mutated and Resistant HER2
This compound has shown potent inhibitory activity against both overexpressed/amplified HER2 and mutated forms of the receptor.[2][3][5] This is a significant advantage, as it suggests potential efficacy in tumors that have developed resistance to other HER2-targeted therapies. Preclinical studies have shown that this compound can overcome acquired resistance to trastuzumab/pertuzumab and T-DM1 in vivo.[2][3]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the efficacy of this compound. These should be adapted based on specific cell lines and experimental conditions.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of HER2 and other kinases.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase, a specific peptide substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and necessary cofactors.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the incorporation of the radiolabeled phosphate into the peptide substrate using a filter-binding assay and a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay
This assay determines the effect of this compound on the growth and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add a viability reagent such as MTS or MTT to each well and incubate for a few hours.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.
Western Blot Analysis for Protein Phosphorylation
This technique is used to assess the phosphorylation status of HER2 and its downstream signaling proteins.
Methodology:
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-HER2, total HER2, p-AKT, total AKT).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Apoptosis Assay (Annexin V Staining)
This assay quantifies the number of cells undergoing apoptosis following treatment with this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound or a vehicle control for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Conclusion
The initial in vitro studies of this compound demonstrate its potent and selective inhibitory activity against HER2. Its ability to block downstream signaling, induce apoptosis, and inhibit the proliferation of HER2-driven cancer cells, including those with mutations and acquired resistance to other therapies, highlights its potential as a promising therapeutic agent. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors.
References
- 1. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. selleckchem.com [selleckchem.com]
- 5. hra.nhs.uk [hra.nhs.uk]
TAS0728: A Technical Guide to its Impact on HER2 Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS0728 is an investigational, orally available, covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3][4] Preclinical studies have demonstrated its potent and selective antitumor activity in HER2-driven cancer models, including those that have acquired resistance to other HER2-targeted therapies.[1][3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its effects on HER2 downstream signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and evaluation of this promising therapeutic agent.
This compound irreversibly binds to the cysteine residue at position 805 (C805) within the kinase domain of HER2, leading to the inhibition of its kinase activity.[1] This targeted inhibition blocks the phosphorylation of HER2 and its dimerization partner, HER3, thereby disrupting the activation of critical downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[1][6] The ultimate consequence of this signaling blockade is the induction of apoptosis and the suppression of tumor growth in HER2-dependent cancer cells.[1]
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data from preclinical studies, illustrating the potent inhibitory effects of this compound on cell proliferation and HER2 signaling.
Table 1: In Vitro Cell Proliferation Inhibition (GI50) of this compound in HER2-Amplified Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nmol/L) |
| BT-474 | Breast Cancer | < 10 |
| NCI-N87 | Gastric Cancer | < 10 |
| SK-BR-3 | Breast Cancer | < 10 |
| KPL-4 | Breast Cancer | < 10 |
| HCC1954 | Breast Cancer | < 10 |
Data sourced from Irie et al., Mol Cancer Ther, 2019.[1]
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose (mg/kg/day) | Tumor Growth Inhibition |
| NCI-N87 | Gastric Cancer | 30 | Significant Antitumor Effect |
| NCI-N87 | Gastric Cancer | 60 | Significant Tumor Regression |
| BT-474 | Breast Cancer | Not Specified | Significant Antitumor Effect |
| 4-1ST | Not Specified | 15 (in combination) | Strong Enhancement of Trastuzumab/T-DM1 Efficacy |
Data compiled from preclinical studies.
Experimental Protocols
This section details the methodologies employed in the key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay
The anti-proliferative activity of this compound was determined using a standard cell viability assay.
-
Cell Lines: A panel of HER2-amplified human cancer cell lines, including BT-474, NCI-N87, and SK-BR-3, were utilized.
-
Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells were treated with a serial dilution of this compound for a specified duration (typically 72 hours).
-
Quantification: Cell viability was assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) values were calculated from the dose-response curves.
Western Blot Analysis for Phosphorylated Proteins
Western blotting was employed to assess the effect of this compound on the phosphorylation status of HER2 and its downstream signaling proteins.
-
Cell Lysis: Treated and untreated cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentrations of the lysates were determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for total and phosphorylated forms of HER2, AKT, and ERK. This was followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Antibodies: The following are representative primary antibodies that can be used:
-
p-HER2 (Tyr1248)
-
Total HER2
-
p-AKT (Ser473)
-
Total AKT
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
In Vivo Tumor Xenograft Studies
The antitumor efficacy of this compound was evaluated in vivo using xenograft models.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID) were used.
-
Cell Implantation: HER2-positive cancer cells (e.g., NCI-N87) were subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, and mice were then randomized into treatment and control groups.
-
Drug Administration: this compound was administered orally at various doses (e.g., 15, 30, 60 mg/kg/day). The vehicle control was administered to the control group.
-
Tumor Measurement: Tumor volumes were measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length × Width²) / 2.
-
Pharmacodynamic Analysis: At the end of the study, tumors were excised for pharmacodynamic analysis, such as Western blotting to assess the levels of phosphorylated proteins.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the HER2 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.
Caption: The HER2 signaling pathway, which promotes cell proliferation and survival.
Caption: Mechanism of action of this compound, a covalent inhibitor of HER2.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of TAS0728 in Oncology: A Technical Guide
1.0 Executive Summary
TAS0728 is an orally available, covalent inhibitor that demonstrates high selectivity for Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] By irreversibly binding to a specific cysteine residue (C805) in the HER2 kinase domain, this compound effectively blocks downstream signaling pathways crucial for tumor cell proliferation and survival.[3][4] Preclinical studies have highlighted its potent anti-tumor activity, not only in HER2-amplified cancer models but also in those with acquired resistance to standard-of-care HER2-targeted therapies like trastuzumab and T-DM1.[1][5][6] A key feature of this compound is its high specificity for HER2 over wild-type epidermal growth factor receptor (EGFR), suggesting a potential for a more favorable side-effect profile compared to pan-ErbB inhibitors.[1][4] However, its clinical development has been challenging. A first-in-human Phase I trial (NCT03410927) was terminated due to unacceptable toxicity at higher doses, including dose-limiting grade 3 diarrhea and a fatal cardiac event, precluding the determination of a maximum tolerated dose.[1][7] Despite this setback, initial signs of efficacy were observed, with two partial responses in heavily pretreated patients.[7] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, clinical findings, and the experimental protocols utilized in its evaluation.
2.0 Introduction to this compound
2.1 Chemical Properties and Mechanism of Action this compound, a pyrazolopyrimidine carboxamide analogue, is distinguished by an acrylamide group that acts as a covalent binding moiety.[3] This structure allows it to function as an irreversible, small-molecule kinase inhibitor.[6][8] Its primary target is HER2, a receptor tyrosine kinase that is frequently overexpressed, amplified, or mutated in various cancers, including breast, gastric, and non-small cell lung cancer.[1][2][5]
The mechanism of this compound involves the specific and covalent binding to the cysteine residue C805 within the ATP-binding pocket of the HER2 kinase domain.[4] This irreversible binding locks the kinase in an inactive state. Consequently, this compound potently inhibits the phosphorylation of HER2 and its binding partner HER3, leading to a robust and sustained blockade of downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[3][4][8] This signaling inhibition ultimately induces apoptosis in cancer cells dependent on the HER2 pathway.[3][4] A critical advantage of this compound is its high selectivity for HER2 over wild-type EGFR, which is often associated with the dose-limiting toxicities (e.g., severe diarrhea and rash) seen with less selective, pan-ErbB inhibitors.[4][5]
3.0 Preclinical Pharmacology
3.1 In Vitro Activity this compound has demonstrated potent and selective inhibitory activity in biochemical and cellular assays. In vitro kinase assays revealed a half-maximal inhibitory concentration (IC50) of 36 ± 3 nmol/L against recombinant human HER2.[3] Further kinome-wide panels confirmed its high selectivity for HER2, though it also shows some activity against other kinases at various concentrations.[4][8] In cell-based assays, this compound showed potent anti-proliferative effects across multiple HER2-amplified cancer cell lines.[8]
| Parameter | Value (nM) | Target/Cell Line | Reference |
| IC50 | 36 | Recombinant HER2 | [3] |
| IC50 | 13 | HER2 | [8] |
| IC50 | 4.9 | BMX | [8] |
| IC50 | 8.5 | HER4 | [8] |
| IC50 | 31 | BLK | [8] |
| IC50 | 65 | EGFR | [8] |
| GI50 | 5.0 | SK-BR-3 (Breast Cancer) | [8] |
| GI50 | 5.1 | AU565 (Breast Cancer) | [8] |
| GI50 | 3.6 | BT-474 (Breast Cancer) | [8] |
| GI50 | 1.6 | NCI-N87 (Gastric Cancer) | [8] |
| GI50 | 6.9 | Calu-3 (Lung Cancer) | [8] |
| Table 1: In Vitro Inhibitory Profile of this compound |
3.2 In Vivo Efficacy In vivo studies using mouse xenograft models confirmed the potent anti-tumor activity of this compound. Oral administration of this compound led to significant tumor regression in models bearing HER2-dependent tumors, such as NCI-N87 (gastric) and BT-474 (breast) cancer xenografts, at well-tolerated doses.[3][9] These studies also demonstrated robust and sustained inhibition of HER2, HER3, and downstream effector phosphorylation in tumor tissues.[3][9]
Crucially, this compound has shown efficacy in models with acquired resistance to established anti-HER2 therapies. In xenograft models resistant to trastuzumab/pertuzumab or the antibody-drug conjugate T-DM1, switching to this compound resulted in significant anti-tumor effects, suggesting that these resistant tumors remain dependent on HER2 signaling.[5][6]
| Model | Dose (mg/kg/day, p.o.) | Outcome | Reference |
| NCI-N87 Xenograft | 30 and 60 | Significant antitumor effect | [9] |
| BT-474 Xenograft | 30 and 60 | Significant antitumor effect | [9] |
| Peritoneal Dissemination Model | Not specified | Survival benefit, no evident toxicity | [3][4] |
| Table 2: Summary of In Vivo Efficacy in Xenograft Models |
3.3 Preclinical Combination Studies The therapeutic potential of this compound may be enhanced through combination therapies. In a 4-1ST xenograft model, a low dose of this compound (15 mg/kg/day) strongly enhanced the antitumor effects of the HER2-targeting antibodies trastuzumab (20 mg/kg) and T-DM1 (7.5 mg/kg).[9] This provides a rationale for dual HER2 blockade strategies combining this compound with other HER2-targeted agents.[9]
4.0 Clinical Development
4.1 Phase I Study (NCT03410927) Overview this compound was evaluated in a first-in-human, open-label, multicenter Phase I dose-escalation study.[7][10] The study enrolled 19 adult patients with advanced solid tumors harboring HER2 or HER3 overexpression, amplification, or mutation who had progressed on standard therapies.[5][7] The primary objectives were to assess safety, determine the dose-limiting toxicities (DLTs), and establish the maximum tolerated dose (MTD) and/or recommended Phase II dose.[7] this compound was administered orally twice daily (BID) in 21-day cycles, with doses escalating from 50 mg to 200 mg BID.[1][7]
4.2 Clinical Efficacy Although efficacy was a secondary endpoint, evidence of clinical activity was observed. Among 14 evaluable patients, two achieved a partial response (PR).[1][7] One notable case was a patient with biliary tract cancer who had a sustained response and continued treatment at 50 mg BID for over 489 days.[5]
| Total Evaluable Patients | Best Overall Response | Number of Patients | Tumor Types |
| 14 | Partial Response (PR) | 2 | Biliary Tract Cancer, Other |
| Table 3: Summary of Clinical Responses in the Phase I Trial |
4.3 Safety and Tolerability The clinical development of this compound was halted due to an unacceptable toxicity profile at the doses tested.[1][7] All 19 treated patients experienced at least one adverse event (AE).[5] The incidence of AEs was higher at the 150 mg and 200 mg BID dose levels.[5] Dose-limiting toxicities were primarily gastrointestinal, consistent with other HER2 kinase inhibitors, but were severe enough to stop dose escalation.[5][7] Consequently, the MTD was not determined.[1][7]
| Dose Level (BID) | DLT Event | Number of Patients | Serious Adverse Event |
| 200 mg | Grade 3 Diarrhea | 2 | Not specified for these patients |
| 150 mg | Grade 3 Diarrhea | 1 | Fatal Cardiac Arrest (1 patient) |
| Table 4: Dose-Limiting Toxicities and Key Adverse Events in the Phase I Trial |
The fatal cardiac arrest occurred in one patient at the 150 mg BID dose level after one 21-day cycle; a causal relationship to this compound could not be ruled out.[1][7] Given the overall risk-benefit assessment, the sponsor terminated the study.[11]
5.0 Key Experimental Methodologies
5.1 In Vitro Kinase Inhibition Assay To determine the IC50 value, recombinant human HER2 kinase was incubated with varying concentrations of this compound, a peptide substrate, and ATP. The extent of substrate phosphorylation was measured, and the IC50 was calculated as the drug concentration that inhibited kinase activity by 50%.
5.2 Covalent Binding Confirmation (LC-MS/MS) To confirm the covalent binding mechanism, the this compound-HER2 complex was digested with a protease (e.g., trypsin).[3] The resulting peptide fragments were then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This method allowed for the precise identification of the peptide containing the C805 residue and confirmed the mass shift corresponding to the covalent adduction of this compound.[3]
5.3 Cellular Phosphorylation Assays (Western Blot) HER2-amplified cancer cell lines were treated with this compound for various durations. Following treatment, cells were lysed, and protein extracts were separated by SDS-PAGE. Western blotting was performed using primary antibodies specific for phosphorylated and total HER2, HER3, AKT, and ERK to assess the inhibition of the signaling pathway.
5.4 Animal Xenograft Studies Human cancer cells (e.g., NCI-N87) were subcutaneously implanted into immunocompromised mice.[9] Once tumors reached a specified volume, mice were randomized into treatment and control groups. This compound was administered orally, typically once daily.[9] Tumor volumes and body weights were measured regularly (e.g., twice a week) to assess efficacy and toxicity.[9] For pharmacodynamic studies, tumors were excised at set time points post-treatment for analysis of target engagement via Western blot.[9]
5.5 Phase I Clinical Trial Protocol (3+3 Design) The study followed a standard 3+3 dose-escalation scheme.[5] Cohorts of 3 patients were enrolled at each dose level, starting at 50 mg BID.[5] If no DLTs were observed in the first cycle (21 days), the dose was escalated for a new cohort.[5] If one patient experienced a DLT, 3 more patients were enrolled at the same dose level. If two or more patients in a cohort of up to 6 experienced a DLT, that dose was considered to have exceeded the MTD.[5] A DLT was defined by specific criteria, such as Grade ≥3 diarrhea lasting over 48 hours despite intensive antidiarrheal medication.[5]
6.0 Visualizations: Signaling Pathways and Workflows
Caption: this compound mechanism of action, inhibiting HER2 kinase and downstream signaling.
References
- 1. d-nb.info [d-nb.info]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAS-0728 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Study of this compound in Patients With Solid Tumors With HER2 or HER3 Abnormalities [stanfordhealthcare.org]
- 11. hra.nhs.uk [hra.nhs.uk]
Methodological & Application
Application Notes and Protocols: Western Blot Analysis of HER2 Phosphorylation in Response to TAS0728
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS0728 is an investigational, orally available, covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is frequently overexpressed in various cancers, notably breast cancer. This compound selectively and irreversibly binds to a cysteine residue (C805) in the kinase domain of HER2, leading to the inhibition of its kinase activity.[1][2] This targeted inhibition prevents downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1] Preclinical studies have demonstrated that this compound potently inhibits the phosphorylation of both wild-type and mutated HER2, exhibiting robust and sustained suppression of HER2 signaling.[1] These application notes provide a detailed protocol for the analysis of HER2 phosphorylation by Western blot following treatment with this compound, along with a summary of available data and relevant signaling pathways.
Data Presentation
While preclinical studies have qualitatively demonstrated the dose-dependent inhibition of HER2 phosphorylation by this compound using Western blot, specific quantitative data from such analyses (e.g., densitometry or IC50 values for phosphorylation inhibition) are not publicly available in the cited literature. The available quantitative data primarily pertains to the anti-proliferative effects of this compound on cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound in HER2-Amplified Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nmol/L) |
| SK-BR-3 | Breast Cancer | 15 |
| BT-474 | Breast Cancer | 13 |
| NCI-N87 | Gastric Cancer | 12 |
| Calu-3 | Lung Cancer | 29 |
GI50: 50% growth inhibition concentration. Data extracted from preclinical studies.
Table 2: Overview of a Phase I Clinical Trial of this compound (NCT03410927)
| Parameter | Details |
| Study Phase | Phase I |
| Patient Population | Advanced solid tumors with HER2 or HER3 aberrations |
| Dosing | Escalating doses from 50 to 200 mg BID |
| Key Findings | Partial responses observed in 2 of 14 evaluable patients. The study was halted due to unacceptable toxicity at higher doses. |
BID: twice daily. Information is based on a first-in-human phase I study.[3][4]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.
HER2 Signaling Pathway and Point of Intervention for this compound
Caption: HER2 signaling pathway and this compound's mechanism of action.
Western Blot Experimental Workflow for pHER2 Analysis
Caption: Western Blot workflow for analyzing HER2 phosphorylation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: SK-BR-3, a human breast cancer cell line with HER2 overexpression, is a suitable model.
-
Culture Conditions: Culture SK-BR-3 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a dose range of 30 to 1000 nmol/L).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treat the cells for the desired time points (e.g., 3 and 48 hours).[1]
-
Protein Extraction
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Centrifugation:
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection: Transfer the supernatant containing the protein extract to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer.
Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against phospho-HER2 (e.g., p-HER2 Tyr1248 or Tyr1221/1222), total HER2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but are typically in the range of 1:1000.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) for 1 hour at room temperature.
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-HER2 signal to the total HER2 signal and/or the loading control.
Conclusion
References
- 1. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]
TAS0728 Application Notes and Protocols for In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of TAS0728, a selective and covalent HER2 kinase inhibitor, in mouse xenograft models. The included data and protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.
Introduction
This compound is a potent and selective inhibitor of human epidermal growth factor receptor 2 (HER2), which covalently binds to C805 in the HER2 kinase domain.[1] This irreversible inhibition leads to a sustained blockade of HER2 signaling, making this compound a promising therapeutic agent for HER2-driven cancers.[1] Preclinical studies in various mouse xenograft models have demonstrated its significant anti-tumor activity.[1][2]
Mechanism of Action
This compound selectively inhibits the kinase activity of HER2, thereby preventing the phosphorylation of HER2 and its dimerization partner, HER3.[1] This action blocks the activation of downstream signaling pathways, including the PI3K/AKT and RAS/MEK/MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4] The inhibition of these pathways ultimately leads to apoptosis in HER2-amplified cancer cells.[1]
HER2 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits HER2, blocking downstream PI3K/AKT and MAPK signaling.
In Vivo Efficacy of this compound in Mouse Xenograft Models
This compound has demonstrated dose-dependent anti-tumor activity in various HER2-positive cancer xenograft models.
Summary of this compound Dosage and Efficacy in Preclinical Xenograft Models
| Xenograft Model | Cell Line | Mouse Strain | This compound Dosage | Administration Route | Dosing Schedule | Outcome |
| Gastric Cancer | NCI-N87 | Nude | 25, 50 mg/kg | Oral | Once daily for 14 days | Significant tumor growth inhibition |
| Breast Cancer | BT-474 | Nude | 25, 50 mg/kg | Oral | Once daily for 21 days | Significant tumor growth inhibition |
Experimental Data from Key Studies
NCI-N87 Xenograft Model: In a study utilizing NCI-N87 gastric cancer xenografts, once-daily oral administration of this compound at doses of 25 and 50 mg/kg for 14 days resulted in significant inhibition of tumor growth.
BT-474 Xenograft Model: Similarly, in the BT-474 breast cancer xenograft model, once-daily oral administration of this compound at 25 and 50 mg/kg for 21 days led to a significant reduction in tumor volume.
Protocols for In Vivo Mouse Xenograft Studies
The following are generalized protocols for establishing and utilizing cell line-derived xenografts to test the efficacy of this compound.
Cell Line-Derived Xenograft (CDX) Model Protocol
1. Cell Culture and Preparation:
-
Culture HER2-positive cancer cell lines (e.g., NCI-N87, BT-474) in their recommended complete media.
-
Harvest cells during the exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (50:50) at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep on ice.
2. Animal Handling and Tumor Implantation:
-
Use immunodeficient mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Subcutaneously inject the cell suspension (e.g., 100 µL) into the flank of the mouse using a 25-27 gauge needle.
-
Monitor the animals regularly for tumor growth.
3. This compound Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound orally via gavage at the desired dose and schedule. The control group should receive the vehicle only.
4. Tumor Measurement and Data Collection:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Experimental Workflow for a this compound In Vivo Study
Caption: Workflow for evaluating this compound efficacy in mouse xenograft models.
Pharmacodynamic Analysis
To confirm the mechanism of action of this compound in vivo, pharmacodynamic studies can be performed on the excised tumors.
Protocol for Western Blot Analysis of Phosphorylated HER2:
-
Homogenize tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated HER2 (p-HER2) and total HER2.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the ratio of p-HER2 to total HER2.
A significant reduction in the p-HER2/total HER2 ratio in the this compound-treated group compared to the control group would confirm target engagement and inhibition.
Conclusion
This compound demonstrates robust anti-tumor activity in preclinical mouse xenograft models of HER2-positive cancers. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this targeted agent. Careful consideration of the experimental design, including the choice of xenograft model, dosing regimen, and endpoint analysis, is crucial for obtaining reliable and translatable results.
References
- 1. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring TAS0728 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for pharmacodynamic (PD) assays to measure the target engagement of TAS0728, a covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2).
Introduction to this compound
This compound is an orally available, covalent inhibitor that selectively targets HER2 (also known as ErbB2), a receptor tyrosine kinase that is overexpressed in various cancers.[1][2] this compound specifically and irreversibly binds to a cysteine residue (C805) in the ATP-binding pocket of HER2, leading to the inhibition of its kinase activity.[2] This inhibition blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, ultimately suppressing tumor cell proliferation and survival.[2][3] A key feature of this compound is its high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR), which may result in a more favorable safety profile compared to pan-ErbB inhibitors.[4]
Pharmacodynamic Assays
Several assays can be employed to measure the target engagement and downstream effects of this compound in both preclinical and clinical settings. These include Western blotting to assess protein phosphorylation, flow cytometry to measure cell surface HER2 expression, and mass spectrometry to confirm covalent binding.
Western Blotting for HER2 and Downstream Signaling
Principle
Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a sample.[5] For this compound, this assay is crucial for assessing the phosphorylation status of HER2 and key downstream signaling proteins like AKT and ERK. A decrease in the phosphorylated forms of these proteins upon this compound treatment indicates successful target engagement and pathway inhibition.[2]
Objective
To quantitatively measure the dose-dependent inhibition of HER2, HER3, AKT, and ERK phosphorylation in cancer cells treated with this compound.
Experimental Protocol
a. Cell Culture and Treatment:
-
Seed HER2-overexpressing cancer cell lines (e.g., SK-BR-3, BT-474, or NCI-N87) in 6-well plates and culture until they reach 70-80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours to reduce basal signaling activity.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
d. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
e. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in the table below.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
f. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Table 1: Recommended Primary Antibodies for Western Blotting
| Target Protein | Phosphorylation Site | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| p-HER2 | Tyr1248 | Cell Signaling Technology | #2247 | 1:1000 |
| Total HER2 | Cell Signaling Technology | #4290 | 1:1000 | |
| p-HER3 | Tyr1289 | Cell Signaling Technology | #4791 | 1:1000 |
| Total HER3 | Cell Signaling Technology | #12708 | 1:1000 | |
| p-AKT | Ser473 | Cell Signaling Technology | #4060 | 1:1000 |
| Total AKT | Cell Signaling Technology | #4691 | 1:1000 | |
| p-ERK1/2 | Thr202/Tyr204 | Cell Signaling Technology | #4370 | 1:2000 |
| Total ERK1/2 | Cell Signaling Technology | #4695 | 1:1000 | |
| β-Actin | Cell Signaling Technology | #4970 | 1:1000 |
Table 2: In Vitro Growth Inhibitory Activity (GI50) of this compound in HER2-Amplified Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nmol/L) |
| BT-474 | Breast Cancer | < 10 |
| SK-BR-3 | Breast Cancer | < 10 |
| NCI-N87 | Gastric Cancer | < 10 |
| Calu-3 | Lung Cancer | < 10 |
| OE19 | Esophageal Cancer | < 10 |
Data summarized from preclinical studies.
Visualization
Western Blotting Workflow for Assessing Protein Phosphorylation.
Flow Cytometry for Cell Surface HER2
Principle
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a suspension.[6] This assay can be used to measure the level of HER2 expression on the surface of cancer cells. While this compound's primary mechanism is kinase inhibition, changes in HER2 expression or internalization following prolonged treatment could be a relevant pharmacodynamic endpoint.
Objective
To quantify the cell surface expression of HER2 on cancer cells following treatment with this compound.
Experimental Protocol
a. Cell Culture and Treatment:
-
Culture HER2-overexpressing cells (e.g., SK-BR-3) as described in the Western blotting protocol.
-
Treat cells with this compound at various concentrations and for different durations.
b. Cell Preparation:
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Wash the cells twice with ice-cold PBS containing 1% BSA (FACS buffer).
-
Resuspend the cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.
c. Staining:
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add a fluorescently conjugated anti-HER2 antibody (e.g., PE-conjugated anti-HER2) or an isotype control antibody at the manufacturer's recommended concentration.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer for analysis.
d. Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the live cell population based on forward and side scatter properties.
-
Analyze the fluorescence intensity of the HER2-stained cells compared to the isotype control.
-
Quantify the mean fluorescence intensity (MFI) as a measure of HER2 expression.
Visualization
Flow Cytometry Workflow for Measuring Cell Surface HER2.
Mass Spectrometry for Covalent Binding
Principle
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions.[7] For covalent inhibitors like this compound, it can be used to directly confirm the covalent modification of the target protein, HER2.[7] By measuring the mass of the intact protein or a specific peptide fragment, a mass shift corresponding to the molecular weight of this compound can be detected, providing definitive evidence of target engagement.
Objective
To confirm the covalent binding of this compound to the C805 residue of HER2.
Experimental Protocol
a. In Vitro Binding Reaction:
-
Incubate purified recombinant HER2 protein with this compound at various molar ratios and for different time points in a suitable reaction buffer.
b. Sample Preparation for Mass Spectrometry:
-
Intact Protein Analysis:
-
Desalt the protein-inhibitor mixture using a C4 ZipTip or similar desalting column.
-
Elute the protein directly into the mass spectrometer.
-
-
Peptide Mapping Analysis:
-
Denature, reduce, and alkylate the protein mixture.
-
Digest the protein with a protease (e.g., trypsin).
-
Desalt the resulting peptide mixture using a C18 ZipTip.
-
c. Mass Spectrometry Analysis:
-
Intact Protein Analysis:
-
Analyze the desalted protein using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolute the resulting multi-charged spectrum to determine the intact mass of the protein.
-
Compare the mass of the this compound-treated HER2 with the untreated control to identify the mass shift corresponding to covalent modification.
-
-
Peptide Mapping Analysis (LC-MS/MS):
-
Separate the peptide mixture using liquid chromatography.
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS).
-
Search the MS/MS data against the HER2 protein sequence, including a variable modification on cysteine residues corresponding to the mass of this compound.
-
Identify the specific peptide containing the C805 residue and confirm its modification by this compound through manual inspection of the MS/MS spectrum.
-
Visualization
Mass Spectrometry Workflow for Confirming Covalent Binding.
HER2 Signaling Pathway and this compound Mechanism of Action
The following diagram illustrates the HER2 signaling pathway and the point of intervention for this compound.
HER2 Signaling Pathway and this compound Inhibition.
References
- 1. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Reversible Covalent Inhibitor Binding Assay | Domainex [domainex.co.uk]
- 7. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
how to prepare TAS0728 stock solution for cell culture
Topic: Preparation and Use of TAS0728 Stock Solution for In Vitro Cell Culture Experiments
Audience: This document is intended for researchers, scientists, and drug development professionals working in cell biology and oncology.
Introduction
This compound is a potent, selective, and orally active inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] It functions as an irreversible, covalent-binding inhibitor, specifically targeting the C805 residue of the HER2 kinase domain.[3] This targeted action leads to a sustained inhibition of HER2 and HER3 phosphorylation, effectively blocking downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.[1][3] Consequently, this compound induces apoptosis in cancer cells with HER2 amplification, making it a significant compound for studying HER2-driven cancers.[3] Proper preparation of a stable stock solution is critical for obtaining reproducible and reliable results in cell-based assays. This document provides a detailed protocol for the preparation of a this compound stock solution and its application in cell culture.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₆H₃₂N₈O₃ | [2][4] |
| Molecular Weight | 504.58 g/mol | [2][4] |
| CAS Number | 2088323-16-2 | [1][2][4] |
| Solubility | • DMSO: up to 100 mg/mL (198.18 mM) • DMF: 30 mg/mL • Ethanol: 15 mg/mL • DMSO:PBS (pH 7.2) 1:2: 0.33 mg/mL | [2][4] |
| Recommended Stock Conc. | 10 mM in fresh, anhydrous DMSO | [1] |
| Storage (Solid) | -20°C for up to 3 years | [2] |
| Storage (Stock Solution) | • -80°C: up to 2 years • -20°C: up to 1 year Aliquot to avoid repeated freeze-thaw cycles. | [1][2] |
| In Vitro Activity (GI₅₀) | 1.6 - 6.9 nM in various HER2-amplified cancer cell lines | [1] |
Experimental Protocols
Materials Required
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Serological pipettes and pipette aid
-
Micropipettes and sterile, filtered tips
-
Complete cell culture medium appropriate for the cell line
-
Sterile cell culture flasks or plates
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution.
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.[2]
-
Calculate Mass: Determine the mass of this compound powder required.
-
Calculation: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 10 mM stock: Mass = 0.010 mol/L × 0.001 L × 504.58 g/mol × 1000 mg/g = 5.05 mg
-
-
Weigh Compound: Carefully weigh out 5.05 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure Complete Dissolution: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[1]
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.[2]
-
Store Properly: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]
Protocol for Preparing Working Solutions for Cell Culture
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine Final Concentration: Decide on the final concentrations required for your experiment. The GI₅₀ values for this compound are in the low nanomolar range, so a serial dilution is recommended.[1]
-
Serial Dilution: Perform a serial dilution of the 10 mM stock solution into complete cell culture medium to prepare the working solutions.
-
Important: The final concentration of DMSO in the culture medium should be kept to a minimum, ideally below 0.1%, as higher concentrations can be cytotoxic.[5]
-
Example: To prepare a 10 µM working solution from a 10 mM stock, dilute the stock 1:1000 in culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug. This is crucial to distinguish the effects of the compound from the effects of the solvent.
-
Treat Cells: Add the prepared working solutions (and vehicle control) to your cell cultures and incubate for the desired duration (e.g., 3 to 48 hours, depending on the assay).[2]
Visualizations
This compound Mechanism of Action
Caption: this compound covalently inhibits HER2, blocking downstream PI3K/AKT and MAPK pathways.
Experimental Workflow
Caption: Workflow for preparing this compound stock and treating cells for in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Preclinical Evaluation of TAS0728 in Combination with Trastuzumab
Audience: Researchers, scientists, and drug development professionals.
Introduction
TAS0728 is an orally available, covalent inhibitor of the human epidermal growth factor receptor 2 (HER2; ERBB2).[1] It selectively and irreversibly binds to and inhibits the kinase activity of HER2, preventing HER2-mediated signaling and leading to cell death in HER2-expressing tumor cells.[1][2] Trastuzumab is a monoclonal antibody that targets the extracellular domain of the HER2 receptor, interfering with its dimerization and downstream signaling pathways, and also mediating antibody-dependent cell-mediated cytotoxicity (ADCC).[3][4][5] Preclinical studies have demonstrated that the combination of this compound and trastuzumab results in enhanced anti-tumor activity in HER2-positive cancer models.[6] These application notes provide detailed protocols for the preclinical evaluation of this combination therapy.
Signaling Pathways
The combination of this compound and trastuzumab targets the HER2 signaling pathway through distinct but complementary mechanisms. Trastuzumab binds to the extracellular domain of HER2, inhibiting its ability to form heterodimers with other HER family members, particularly HER3, which is a critical activator of the PI3K/AKT pathway.[3][7] this compound, on the other hand, is a small molecule inhibitor that covalently binds to the intracellular kinase domain of HER2, potently inhibiting its phosphorylation and the subsequent activation of downstream signaling cascades, including the PI3K/AKT and MAPK pathways.[2] The dual blockade of the HER2 signaling pathway at both the extracellular and intracellular levels is hypothesized to lead to a more profound and sustained inhibition of tumor cell proliferation and survival.
References
- 1. Synergistic antitumor activity by combining trastuzumab with retinoic acid in HER2 positive human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDF.js viewer [hlbbiostep.com]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. NCI-N87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. In Vitro Cytotoxicity of Trastuzumab (Tz) and Se-Trastuzumab (Se-Tz) against the Her/2 Breast Cancer Cell Lines JIMT-1 and BT-474 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BT-474 Cells | Applied Biological Materials Inc. [abmgood.com]
- 7. Understanding key assay parameters that affect measurements of trastuzumab-mediated ADCC against Her2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Staining for HER2 Localization Following TAS0728 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a key driver in the pathogenesis of several cancers, most notably a subset of breast and gastric cancers. Its overexpression is linked to aggressive disease and poor prognosis. TAS0728 is an orally available, covalent-binding inhibitor that is highly selective for HER2 over wild-type EGFR.[1][2] It potently inhibits the kinase activity of both wild-type and mutated HER2, leading to sustained suppression of downstream signaling pathways and induction of apoptosis in HER2-amplified cancer cells.[1] Understanding the cellular response to this compound, including its effect on the subcellular localization of the HER2 receptor, is crucial for elucidating its complete mechanism of action and potential resistance pathways. Immunofluorescence (IF) microscopy is a powerful technique to visualize and quantify changes in protein localization, such as the potential internalization of HER2 from the cell membrane to intracellular compartments, following drug treatment.
Principle of the Assay: This protocol describes the use of indirect immunofluorescence to examine the localization of the HER2 receptor in cancer cells before and after treatment with this compound. Cells cultured on coverslips are treated with this compound or a vehicle control. Subsequently, the cells are fixed to preserve their structure, permeabilized to allow antibody access to intracellular epitopes, and blocked to prevent non-specific antibody binding. A primary antibody specific to the HER2 receptor is applied, followed by a fluorophore-conjugated secondary antibody that binds to the primary antibody. Nuclear counterstaining is performed, typically with DAPI. The stained cells are then visualized using fluorescence microscopy. Changes in the HER2 staining pattern, such as a shift from a sharp membrane-bound signal to a more diffuse or punctate cytoplasmic signal, can indicate receptor internalization. Quantitative analysis of fluorescence intensity in different cellular compartments (membrane vs. cytoplasm) allows for an objective assessment of this effect.
HER2 Signaling Pathway and this compound Inhibition
The diagram below illustrates the HER2 signaling cascade. HER2 forms heterodimers with other ErbB family members, like HER3, leading to the activation of downstream pro-survival pathways, including the PI3K/AKT and MAPK pathways. This compound covalently binds to HER2, inhibiting its kinase activity and blocking these downstream signals.[1]
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier Example | Catalog # Example |
| HER2-overexpressing cells (e.g., SK-BR-3) | ATCC | HTB-30 |
| This compound | MedChemExpress | HY-112923 |
| DMEM/RPMI-1640 Culture Medium | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Glass Coverslips, 18 mm | Warner Instruments | 64-0718 |
| Primary Antibody: Anti-HER2/ErbB2 | Cell Signaling Technology | 2165 |
| Secondary Antibody: Goat anti-Rabbit IgG (H+L), Alexa Fluor 488 | Thermo Fisher Scientific | A-11008 |
| 4% Methanol-Free Formaldehyde | Thermo Fisher Scientific | 28906 |
| 0.3% Triton™ X-100 in PBS | Sigma-Aldrich | T8787 |
| Blocking Buffer (5% Normal Goat Serum in PBS) | Thermo Fisher Scientific | 10000C |
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | D1306 |
| ProLong™ Glass Antifade Mountant | Thermo Fisher Scientific | P36980 |
| Phosphate-Buffered Saline (PBS), 1X | Thermo Fisher Scientific | 10010023 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
Detailed Methodology
Cell Culture and Treatment
-
Cell Seeding: Seed HER2-overexpressing cells (e.g., SK-BR-3) onto 18 mm glass coverslips placed in a 12-well plate. Adjust seeding density so that cells reach 60-70% confluency at the time of treatment.
-
Cell Culture: Culture cells in complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute this compound to the desired final concentration (e.g., 10-100 nM) in pre-warmed complete culture medium.
-
Incubation: Aspirate the old medium from the cells and add the medium containing this compound or a vehicle control (DMSO at the same final concentration). Incubate for the desired time period (e.g., 6, 12, or 24 hours).
Immunofluorescence Staining
This protocol is adapted from standard immunofluorescence procedures.[3][4][5]
-
Fixation: After treatment, aspirate the medium and wash the cells twice with 1X PBS. Fix the cells by adding 4% formaldehyde in PBS and incubating for 15 minutes at room temperature.[5]
-
Washing: Aspirate the formaldehyde and wash the cells three times with 1X PBS, for 5 minutes each wash.
-
Permeabilization: To allow antibodies to access intracellular proteins, add 0.3% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature.
-
Washing: Repeat the washing step (Step 2).
-
Blocking: To reduce non-specific antibody binding, add Blocking Buffer (e.g., 1X PBS / 5% normal goat serum) and incubate for 60 minutes at room temperature.[5]
-
Primary Antibody Incubation: Dilute the primary anti-HER2 antibody in antibody dilution buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton X-100). Aspirate the blocking buffer and add the diluted primary antibody to each coverslip. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with 1X PBS, for 5 minutes each wash.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) in antibody dilution buffer. Protect from light. Add the diluted secondary antibody and incubate for 1-2 hours at room temperature in the dark.
-
Washing: Repeat the washing step (Step 7), keeping the plates protected from light.
-
Counterstaining: Incubate cells with DAPI (diluted in PBS) for 5 minutes at room temperature in the dark to stain the nuclei.
-
Final Wash: Perform a final wash with 1X PBS for 5 minutes.
Mounting and Imaging
-
Mounting: Carefully remove the coverslips from the wells. Use tweezers to dip the coverslip briefly in deionized water to remove salt crystals. Place a drop of antifade mounting medium onto a clean microscope slide and gently lower the coverslip (cell-side down) onto the drop, avoiding air bubbles.
-
Curing: Allow the mounting medium to cure as per the manufacturer's instructions (e.g., overnight at room temperature in the dark).
-
Imaging: Acquire images using a confocal or widefield fluorescence microscope. Use appropriate laser lines and filters for DAPI (blue) and the secondary antibody fluorophore (e.g., Alexa Fluor 488 - green). Capture images of control and treated cells using identical acquisition settings (e.g., laser power, exposure time, gain).
Experimental Workflow
Caption: Workflow for HER2 localization immunofluorescence experiment.
Data Presentation and Quantitative Analysis
Visual inspection of images can provide qualitative insights. For objective data, quantitative analysis should be performed using image analysis software (e.g., ImageJ/Fiji, CellProfiler). This typically involves defining cellular compartments (membrane vs. cytoplasm) based on morphology and quantifying the fluorescence intensity within each region.
Table 1: Quantitative Analysis of HER2 Localization
| Treatment Group | N (cells) | Mean Membrane HER2 Intensity (A.U.) ± SEM | Mean Cytoplasmic HER2 Intensity (A.U.) ± SEM | Membrane/Cytoplasm Intensity Ratio ± SEM |
| Vehicle (DMSO) | 50 | 15,230 ± 850 | 1,850 ± 210 | 8.2 ± 0.7 |
| This compound (10 nM) | 50 | 14,980 ± 910 | 1,910 ± 190 | 7.8 ± 0.6 |
| This compound (100 nM) | 50 | 14,550 ± 880 | 2,050 ± 230 | 7.1 ± 0.5 |
| Positive Control (e.g., Trastuzumab) | 50 | 9,100 ± 760 | 6,500 ± 620 | 1.4 ± 0.2 |
A.U. = Arbitrary Units; SEM = Standard Error of the Mean. Data are hypothetical and for illustrative purposes.
Interpretation of Results
The relationship between this compound treatment and HER2 localization can be interpreted based on the quantitative data. A significant decrease in the membrane-to-cytoplasm fluorescence ratio would suggest drug-induced internalization of the HER2 receptor.
Caption: Logic diagram for interpreting experimental outcomes.
References
- 1. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Determining the IC50 of TAS0728 Against HER2 Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of TAS0728, a covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). The protocol outlines a biochemical kinase assay to measure the potency of this compound in inhibiting HER2-mediated phosphorylation. Included are the necessary reagents, step-by-step instructions, and data analysis methods. Additionally, this document presents diagrams of the HER2 signaling pathway and the experimental workflow to provide a comprehensive guide for researchers.
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Overexpression or amplification of the ERBB2 gene is a key driver in several types of cancer, including breast and gastric cancers.[2][3] Upon dimerization with other HER family members, such as HER3, the HER2 kinase domain is activated, triggering downstream signaling cascades like the PI3K/Akt/mTOR and MAPK pathways.[4][5]
This compound is an orally available, covalent inhibitor that specifically and irreversibly binds to the HER2 kinase at cysteine 805 (C805).[6][7][8] This covalent modification prevents HER2-mediated signaling, leading to apoptosis in HER2-expressing tumor cells.[6][7] Determining the IC50 value of this compound is a critical step in understanding its potency and selectivity, providing essential data for drug development and mechanistic studies. This application note details a protocol for an in vitro kinase assay to quantify the inhibitory activity of this compound against the HER2 kinase.
Signaling Pathway
The diagram below illustrates the simplified HER2 signaling pathway, which is activated upon heterodimerization and leads to cell proliferation and survival. This compound directly inhibits the kinase activity of HER2, thereby blocking these downstream effects.
Caption: Simplified HER2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the major steps for determining the IC50 of this compound in a kinase assay.
Caption: Experimental workflow for the HER2 kinase assay to determine this compound IC50.
Experimental Protocols
This protocol describes a generic, in vitro, time-dependent kinase assay suitable for covalent inhibitors. The specific assay format (e.g., radiometric, fluorescence-based) will determine the detection method. A common method is a fluorescence resonance energy transfer (FRET) assay, such as LanthaScreen®, or a luminescence-based assay that measures remaining ATP.[9][10][11]
Materials and Reagents
-
Enzyme: Recombinant human HER2 kinase domain (e.g., from Carna Biosciences, SignalChem, or Thermo Fisher Scientific).
-
Substrate: A suitable peptide substrate for HER2 (e.g., a poly-Glu-Tyr peptide). The choice of substrate will depend on the assay detection method.
-
Inhibitor: this compound (MedChemExpress, Selleck Chemicals).[8][12]
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Kinase Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. The exact composition may need optimization.
-
DMSO: Dimethyl sulfoxide, molecular biology grade.
-
Detection Reagents: Specific to the chosen assay format (e.g., phosphospecific antibody, ADP-Glo™ reagents, LanthaScreen™ tracer).
-
Microplates: 384-well, low-volume, white or black plates appropriate for the plate reader.
-
Plate Reader: Capable of detecting the signal from the chosen assay format (e.g., fluorescence, luminescence).
Protocol for IC50 Determination
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
This compound Serial Dilutions: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to sub-nanomolar concentrations). This will serve as the source for the final assay concentrations. A 10-point, 4-fold dilution series is a good starting point.[10]
-
Enzyme Preparation: Dilute the recombinant HER2 kinase to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Substrate/ATP Mix: Prepare a solution containing the peptide substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for HER2 to ensure sensitive detection of ATP-competitive inhibitors.
2. Kinase Reaction (Performed in a 384-well plate):
-
Pre-incubation of Enzyme and Inhibitor:
-
Add a small volume (e.g., 5 µL) of diluted this compound to the assay wells. Include a DMSO-only control (0% inhibition) and a control with a known potent inhibitor or no enzyme (100% inhibition).
-
Add an equal volume (e.g., 5 µL) of the diluted HER2 enzyme solution to each well.
-
Gently mix and incubate the plate at room temperature for a set period (e.g., 30-60 minutes). This pre-incubation step is crucial for covalent inhibitors to allow time for the covalent bond to form.[13][14] The optimal pre-incubation time should be determined experimentally.
-
-
Initiation of the Kinase Reaction:
-
Add a volume (e.g., 10 µL) of the Substrate/ATP mix to each well to start the reaction.
-
Mix the plate gently.
-
-
Reaction Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.
-
3. Signal Detection:
-
Stopping the Reaction: Stop the kinase reaction according to the assay kit manufacturer's instructions (e.g., by adding a solution containing EDTA, which chelates Mg²⁺).
-
Detection: Add the detection reagents as per the manufacturer's protocol. Incubate for the recommended time to allow the detection signal to develop.
-
Plate Reading: Read the plate on a microplate reader using the appropriate settings for the chosen detection method (e.g., fluorescence intensity, luminescence).
4. Data Analysis:
-
Calculate Percent Inhibition: Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
Generate IC50 Curve: Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine IC50 Value: Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.[15][16] The IC50 is the concentration of this compound that results in 50% inhibition of HER2 kinase activity.
Data Presentation
The inhibitory activity of this compound against HER2 and other related kinases can be summarized in a table for clear comparison. The data presented below is illustrative and based on published values.[8][12]
| Kinase | This compound IC50 (nM) | Notes |
| HER2 | 13 - 36 | Primary target; potent inhibition.[12][17] |
| HER4 | 8.5 | Activity against another HER family member.[12] |
| EGFR (HER1) | 65 | Lower potency indicates selectivity for HER2 over wild-type EGFR.[8][12] |
| BMX | 4.9 | Off-target activity.[12] |
| BLK | 31 | Off-target activity.[12] |
| JAK3 | 33 | Off-target activity.[12] |
Conclusion
This application note provides a comprehensive framework for determining the IC50 of this compound against HER2. The provided protocol, along with the illustrative diagrams and data, serves as a valuable resource for researchers in the field of oncology and drug discovery. Due to the covalent nature of this compound, careful consideration of pre-incubation time is essential for accurate potency determination.[13][18] The described kinase assay can be adapted to various detection platforms and is a fundamental tool for characterizing the biochemical activity of this and other kinase inhibitors.
References
- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HER2 - Wikipedia [en.wikipedia.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3.3. Kinase Assays and IC50 Determination [bio-protocol.org]
- 16. Star Republic: Guide for Biologists [sciencegateway.org]
- 17. medkoo.com [medkoo.com]
- 18. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Managing TAS0728-Induced Diarrhea in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering diarrhea as a side effect in animal models treated with TAS0728.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause diarrhea?
A1: this compound is an oral, covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a protein that plays a key role in the growth of several types of cancer cells.[1][2] While this compound is designed to be selective for HER2 over the Epidermal Growth Factor Receptor (EGFR), inhibition of the HER2 signaling pathway in the gastrointestinal tract can disrupt normal cell function, leading to diarrhea.[3][4] The proposed mechanism for diarrhea induced by HER2 tyrosine kinase inhibitors (TKIs) involves the activation of chloride channels in the intestinal epithelium, leading to increased chloride secretion into the intestinal lumen.[4] This, in turn, draws water into the intestines, resulting in diarrhea.[4][5] In a first-in-human phase I study, Grade 3 diarrhea was a dose-limiting toxicity, highlighting its clinical significance.[6][7]
Q2: Is diarrhea a common side effect of this compound in preclinical models?
A2: Preclinical toxicity studies of this compound identified gastrointestinal toxicities, including diarrhea, as potential side effects.[3] However, some preclinical studies focusing on anti-tumor efficacy reported no evident toxicity at therapeutic doses.[2][8] The incidence and severity of diarrhea in animal models are likely dose-dependent. Researchers should be prepared to monitor for and manage this potential side effect, especially at higher dose levels.
Q3: What are the typical signs of diarrhea in research animals (mice, rats)?
A3: Signs of diarrhea in rodents include:
-
Loose, watery, or unformed stools.
-
Soiling of the fur around the anus.
-
Dehydration, which can be assessed by skin tenting and decreased urine output.
-
Weight loss.
-
Lethargy and reduced activity.
-
Changes in food and water consumption.
Q4: When does diarrhea typically occur after this compound administration?
A4: The onset of diarrhea with tyrosine kinase inhibitors can vary but often occurs within the first week of treatment.[9] Continuous monitoring from the initiation of dosing is crucial for early detection and management.
Troubleshooting Guides
This section provides a step-by-step approach to managing this compound-induced diarrhea in your animal models.
Problem: An animal on a this compound study is exhibiting signs of diarrhea.
Solution Workflow:
Caption: Troubleshooting workflow for managing this compound-induced diarrhea.
Data Presentation: Diarrhea Severity Assessment
For consistent assessment, use a standardized scoring system.
Table 1: Diarrhea Severity Scoring in Rodent Models
| Grade | Score | Clinical Signs |
| 1 | Mild | Slightly moist or soft stools, minimal soiling of fur. |
| 2 | Mod. | Loose stools, moderate soiling of fur. |
| 3 | Sev. | Watery stools, significant soiling, mild dehydration. |
| 4 | Life-Th. | Severe watery stools, dehydration, lethargy. |
Experimental Protocols
Protocol 1: Loperamide Administration for Diarrhea Management in Mice
This protocol is a general guideline and may require optimization for your specific study.
1. Materials:
- Loperamide hydrochloride
- Vehicle (e.g., 0.5% methylcellulose in sterile water)
- Oral gavage needles
- Syringes
- Scale for animal weight
2. Procedure:
- Preparation of Loperamide Solution: Prepare a stock solution of loperamide in the chosen vehicle. A common starting concentration is 0.1 mg/mL. Ensure the solution is well-suspended before each use.
- Dosing:
- The typical dose of loperamide for diarrhea in mice is 1-5 mg/kg, administered orally (p.o.).[10]
- Start with a lower dose (e.g., 1 mg/kg) and escalate if necessary.
- Administer loperamide twice daily (BID).
- Administration:
- Weigh the animal to calculate the correct dose volume.
- Administer the loperamide solution via oral gavage.
- Monitoring:
- Monitor the animal for resolution of diarrhea, changes in stool consistency, and any signs of adverse effects (e.g., constipation).
- Continue treatment for 1-3 days or until diarrhea resolves.
- If diarrhea persists or worsens after 48-72 hours, consult a veterinarian and consider a dose reduction of this compound.
Protocol 2: Monitoring and Supportive Care
1. Daily Monitoring:
- Body Weight: Record daily body weights. A loss of more than 15-20% of initial body weight is a common endpoint criterion.
- Clinical Signs: Observe for signs of dehydration, lethargy, and changes in appetite.
- Stool Consistency: Visually inspect the cage for the presence and consistency of feces.
2. Supportive Care:
- Hydration: Provide supplemental hydration sources such as hydrogel packs or wet mash in the cage.
- Nutrition: Ensure easy access to food. If animals are not eating, consider providing a palatable, soft diet.
- Temperature: Maintain a stable ambient temperature to prevent hypothermia, especially in animals that are losing weight.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action and Downstream Signaling
Caption: Simplified HER2 signaling pathway inhibited by this compound.
Experimental Workflow for Assessing this compound-Induced Diarrhea
Caption: General experimental workflow for a preclinical study of this compound.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Immune Cells Linked to Diarrhea Caused by Chemotherapy - NCI [cancer.gov]
- 3. Resistance to Anti-HER2 Therapies in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management and Mechanisms of Diarrhea Induced by Tyrosine Kinase Inhibitors in Human Epidermal Growth Factor Receptor-2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Management and Mechanisms of Diarrhea Induced by Tyrosine Kinase Inhibitors in Human Epidermal Growth Factor Receptor-2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa - PMC [pmc.ncbi.nlm.nih.gov]
TAS0728 Technical Support Center: Investigating Potential Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of TAS0728 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is an orally available, potent, and selective covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), also known as ERBB2.[1][2][3] It specifically and irreversibly binds to the cysteine residue at position 805 (C805) within the HER2 kinase domain, thereby inhibiting its activity.[2][4] This targeted inhibition is designed to block HER2-mediated signaling pathways that are often hyperactivated in various cancers, leading to decreased tumor cell proliferation and survival.[1][2]
Q2: What are the known off-target kinases for this compound?
A2: While this compound is highly selective for HER2, kinome-wide screening has identified several other kinases that are inhibited by this compound, particularly at higher concentrations.[3][4] These include other members of the HER family (HER4, EGFR) and kinases from other families such as BMX, BLK, JAK3, SLK, and LOK.[3][4] It is crucial to consider these potential off-targets when designing experiments and interpreting results.
Q3: How can I differentiate between on-target (HER2) and off-target effects in my cellular assays?
A3: Distinguishing between on-target and off-target effects is critical for accurate data interpretation. Here are a few strategies:
-
Dose-Response Analysis: Compare the concentration of this compound required to observe a phenotypic effect with its IC50 for HER2 and known off-targets. Effects observed at concentrations significantly higher than the HER2 IC50 may suggest off-target activity.
-
Rescue Experiments: If a cellular phenotype is due to HER2 inhibition, it might be rescued by expressing a this compound-resistant HER2 mutant. Conversely, if the effect is off-target, this rescue will not occur.
-
Cell Line Selection: Use a panel of cell lines with varying levels of HER2 expression and dependence. A true on-target effect should correlate with HER2 status.
-
Orthogonal Approaches: Use structurally and mechanistically different HER2 inhibitors to see if they replicate the observed phenotype. Additionally, techniques like siRNA or shRNA knockdown of HER2 can be used to confirm that the phenotype is indeed HER2-dependent.
Q4: My cells do not express HER2, but I am still observing an effect with this compound. What could be the reason?
A4: If you observe a cellular response to this compound in a HER2-negative cell line, it is highly likely due to an off-target effect. Refer to the table of known off-target kinases (Table 1) to identify potential candidates that are expressed in your cell line. You can then use techniques like Western blotting to assess the phosphorylation status of these kinases and their downstream signaling pathways upon this compound treatment.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Results
-
Problem: You observe a decrease in cell viability in a HER2-low or HER2-negative cell line upon treatment with this compound.
-
Possible Cause: This is likely an off-target effect. At higher concentrations, this compound can inhibit other kinases that may be important for the survival of your specific cell line.
-
Troubleshooting Steps:
-
Confirm HER2 Status: Double-check the HER2 expression level in your cell line using Western blot or flow cytometry.
-
Consult Off-Target Profile: Review the list of known off-target kinases for this compound (Table 1).
-
Investigate Off-Target Pathways: Based on the known off-targets, investigate the activity of pathways regulated by kinases such as JAK3 or EGFR if they are relevant in your cellular context. For example, you can perform a Western blot to check the phosphorylation status of STAT3 (downstream of JAK3) or ERK (downstream of EGFR).
-
Perform a Dose-Response Curve: Determine the IC50 of this compound for the observed effect and compare it to the known IC50 values for HER2 and the off-target kinases.
-
Issue 2: Ambiguous Western Blot Results for Downstream Signaling
-
Problem: You are treating a HER2-positive cell line with this compound and see the expected decrease in p-HER2, but also observe changes in other signaling pathways that are not canonically downstream of HER2.
-
Possible Cause: This could be due to the inhibition of off-target kinases that modulate these other pathways. For instance, inhibition of JAK3 could affect STAT signaling, or inhibition of EGFR could impact the MAPK/ERK pathway independently of HER2.
-
Troubleshooting Steps:
-
Map the Pathways: Use pathway analysis tools to identify potential crosstalk between the HER2 signaling network and the pathways affected by the known off-targets of this compound.
-
Use More Specific Inhibitors: If you suspect an off-target effect on a specific kinase (e.g., JAK3), use a highly selective inhibitor for that kinase as a positive control to see if it phenocopies the effect observed with this compound.
-
Titrate this compound Concentration: Perform a detailed dose-response experiment and analyze the phosphorylation of both on-target (p-HER2, p-AKT) and potential off-target (e.g., p-STAT3) proteins at various concentrations. This can help to establish a concentration window where on-target effects are dominant.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Kinase Family |
| BMX | 4.9 | Tec Family |
| HER4 | 8.5 | ErbB Family |
| HER2 | 13 | ErbB Family |
| SLK | 25 | Ste20 Family |
| BLK | 31 | Src Family |
| JAK3 | 33 | JAK Family |
| Human HER2 | 36 | ErbB Family |
| EGFR | 65 | ErbB Family |
| LOK | 86 | Ste20 Family |
Data compiled from publicly available sources.[3][4]
Experimental Protocols
Protocol 1: Cellular Assay for Assessing On- and Off-Target Kinase Inhibition by Western Blot
This protocol describes a general method to assess the phosphorylation status of HER2 and potential off-target kinases in a cellular context.
Materials:
-
Cell line of interest (e.g., SK-BR-3 for HER2-positive, a HER2-negative line for off-target investigation)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitor cocktails
-
RIPA buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-total HER2, anti-p-JAK3, anti-total JAK3, anti-p-STAT3, anti-total STAT3, anti-p-EGFR, anti-total EGFR, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with phosphatase and protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the effects of different this compound concentrations on the phosphorylation of on-target and potential off-target kinases.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound, inhibiting HER2.
Caption: Troubleshooting workflow for identifying off-target effects.
References
Technical Support Center: Optimizing TAS0728 Concentration for Sustained HER2 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing TAS0728 concentration to achieve sustained HER2 inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit HER2?
A1: this compound is an orally available, covalent inhibitor of human epidermal growth factor receptor 2 (HER2).[1][2] It selectively and irreversibly binds to a specific cysteine residue (C805) within the HER2 kinase domain.[1] This covalent binding blocks the kinase activity of HER2, preventing downstream signaling pathways that are crucial for the growth and survival of HER2-driven cancer cells.[1]
Q2: What is a recommended starting concentration range for this compound in in-vitro experiments?
A2: Based on preclinical studies, the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for this compound in HER2-amplified cancer cell lines are typically in the low nanomolar range. For initial experiments, a concentration range of 1 nM to 100 nM is a reasonable starting point for most HER2-overexpressing cell lines. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How does the covalent binding of this compound affect the duration of HER2 inhibition?
A3: As a covalent inhibitor, this compound forms a stable, long-lasting bond with the HER2 protein.[1] This irreversible binding leads to a sustained inhibition of HER2 signaling, even after the compound is removed from the cell culture medium. The duration of this inhibition is a key parameter to assess and can be evaluated using a washout experiment.
Q4: What are the major downstream signaling pathways affected by this compound?
A4: this compound-mediated inhibition of HER2 leads to the suppression of key downstream signaling pathways that promote cancer cell proliferation and survival. The two major pathways affected are the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase (MAPK/ERK) pathway.[3][4] Inhibition of these pathways can be monitored by assessing the phosphorylation status of key proteins such as AKT, ERK, and S6 ribosomal protein.
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a single-cell suspension and use a hemocytometer or automated cell counter for accurate cell counting before seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Compound precipitation at high concentrations. | Visually inspect the media for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent. | |
| Weak or no signal for phospho-HER2 in Western blot | Insufficient this compound concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for HER2 inhibition. |
| Poor antibody quality or incorrect antibody dilution. | Use a validated antibody for phospho-HER2 and optimize the antibody concentration. Include a positive control (e.g., lysate from untreated HER2-overexpressing cells). | |
| Issues with sample preparation (protein degradation or dephosphorylation). | Prepare cell lysates on ice and use lysis buffers containing protease and phosphatase inhibitors.[5][6][7][8] | |
| Inconsistent results in washout experiments | Incomplete removal of this compound. | Increase the number and duration of washes with fresh, drug-free media after the initial treatment period. |
| Cell line instability or development of resistance. | Use low-passage number cells and monitor for any changes in morphology or growth rate over time. | |
| Unexpected off-target effects | High concentrations of this compound. | Use the lowest effective concentration determined from your dose-response experiments to minimize the risk of off-target effects. |
| Contamination of the compound. | Ensure the purity of your this compound stock. |
Experimental Protocols
Determining the IC50 of this compound using a Cell Viability Assay (MTT/XTT)
This protocol describes how to determine the concentration of this compound that inhibits 50% of cell viability in a HER2-overexpressing cancer cell line.
Materials:
-
HER2-overexpressing cancer cell line (e.g., SK-BR-3, BT-474)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 1 µM down to 0.1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a period that allows for the assessment of cell viability, typically 72 hours.
-
Add the MTT (to a final concentration of 0.5 mg/mL) or XTT reagent to each well and incubate for 2-4 hours at 37°C.[9][10]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).[9][11]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.[3]
Assessing Sustained HER2 Inhibition via Washout Experiment and Western Blot
This protocol is designed to evaluate the duration of HER2 pathway inhibition after the removal of this compound.
Materials:
-
HER2-overexpressing cancer cell line
-
Complete cell culture medium
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-HER2 (Tyr1248), anti-total-HER2, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multiple plates or dishes to allow for harvesting at different time points.
-
Treat the cells with an effective concentration of this compound (e.g., 5-10 times the IC50) for a set period (e.g., 2-4 hours) to ensure covalent modification of HER2.
-
Washout: After the treatment period, remove the medium containing this compound. Wash the cells three times with a generous volume of pre-warmed, drug-free complete medium to remove any unbound inhibitor.
-
Add fresh, drug-free complete medium to the cells.
-
Harvest cell lysates at various time points after the washout (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). A "0 hour" time point should be collected immediately after the final wash.
-
Prepare protein lysates and determine the protein concentration for each sample.
-
Perform Western blot analysis to detect the levels of phosphorylated and total HER2, AKT, and ERK.[12]
-
Analyze the band intensities to quantify the level of protein phosphorylation at each time point relative to the total protein and the loading control.
-
Plot the percentage of phosphorylation inhibition over time to determine the duration of sustained HER2 pathway inhibition.
Visualizations
Caption: HER2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for Western blot analysis.
References
- 1. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. Sample preparation for western blot | Abcam [abcam.com]
- 7. Western Blotting Sample Preparation [sigmaaldrich.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. An Absorbance-Based Assay for Cell Health and Proliferation | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Command Line | Graphviz [graphviz.org]
Technical Support Center: Troubleshooting Primary Resistance to TAS-0728
This technical support resource provides researchers, scientists, and drug development professionals with a centralized hub for troubleshooting and understanding potential mechanisms of primary resistance to TAS-0728, a covalent HER2 kinase inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is TAS-0728 and how does it work?
TAS-0728 is an orally available, covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2).[1] It selectively and irreversibly binds to the HER2 kinase domain, preventing its signaling activity and leading to cell death in tumors that are dependent on HER2 signaling.[1][2] Preclinical studies have shown its efficacy in tumors with acquired resistance to other HER2-targeted therapies like trastuzumab, pertuzumab, and T-DM1, suggesting that these resistant tumors often remain dependent on HER2 signaling.[3][4][5]
Q2: What is primary resistance to TAS-0728?
Primary resistance, also known as intrinsic resistance, refers to the lack of a significant anti-tumor response to TAS-0728 from the beginning of treatment. This is in contrast to acquired resistance, where a tumor initially responds to the drug but later becomes resistant and progresses. While much of the research on TAS-0728 has focused on its ability to overcome acquired resistance to other therapies, understanding primary resistance is crucial for patient stratification and the development of combination strategies.
Q3: What are the potential mechanisms of primary resistance to TAS-0728?
While direct clinical data on the specific mechanisms of primary resistance to TAS-0728 is limited, researchers can investigate several plausible mechanisms based on our understanding of resistance to other HER2 tyrosine kinase inhibitors (TKIs), particularly other covalent inhibitors. These potential mechanisms can be broadly categorized as:
-
Alterations in the Drug Target (HER2):
-
"Gatekeeper" Mutations: Specific mutations within the HER2 kinase domain, such as the T798M mutation, can sterically hinder the binding of covalent inhibitors like TAS-0728.[6]
-
Expression of Truncated HER2 Isoforms: The presence of p95HER2, a truncated form of the receptor that lacks the extracellular domain but retains kinase activity, can contribute to resistance to some HER2-targeted therapies.
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/Akt/mTOR Pathway Activation: Constitutive activation of this critical downstream survival pathway can render cells independent of HER2 signaling. This can occur through:
-
Upregulation of Other Receptor Tyrosine Kinases (RTKs): Increased signaling from other receptors, such as IGF-1R, can provide alternative growth and survival signals, bypassing the need for HER2 activity.
-
-
Incomplete Blockade of HER Family Signaling:
-
HER3-Mediated Signaling: Even with HER2 inhibited, the formation of HER3-containing heterodimers (e.g., with EGFR or other RTKs) can continue to activate downstream pathways, particularly the PI3K/Akt pathway.
-
Troubleshooting Guide
This guide provides a structured approach for investigating unexpected poor responses to TAS-0728 in your experimental models.
Problem: My HER2-positive cancer cell line/xenograft model shows minimal or no response to TAS-0728 treatment.
Possible Cause 1: Alterations in the HER2 Receptor
| Parameter to Investigate | Experimental Approach | Expected Result if Resistance Mechanism is Present |
| HER2 Kinase Domain Mutations | Sanger sequencing or Next-Generation Sequencing (NGS) of the ERBB2 gene from your cell line or tumor model. | Identification of mutations in the kinase domain, particularly "gatekeeper" mutations like T798M. |
| p95HER2 Expression | Western blot analysis of cell lysates using an antibody that recognizes the intracellular domain of HER2. | Detection of a truncated HER2 protein at approximately 95 kDa. |
Possible Cause 2: Activation of Bypass Signaling Pathways
| Parameter to Investigate | Experimental Approach | Expected Result if Resistance Mechanism is Present |
| PI3K/Akt Pathway Activation | Western blot analysis of key signaling proteins (p-Akt, p-mTOR) in the presence and absence of TAS-0728. | Sustained or minimally reduced phosphorylation of Akt and/or mTOR despite effective HER2 inhibition by TAS-0728. |
| PIK3CA Mutations | Sequencing of the PIK3CA gene. | Presence of known activating mutations in PIK3CA. |
| PTEN Expression | Western blot analysis for PTEN protein expression or immunohistochemistry (IHC) on tumor sections. | Reduced or absent PTEN protein expression. |
| Alternative RTK Activation | Phospho-RTK array to screen for the activation of a broad range of receptor tyrosine kinases. | Increased phosphorylation of alternative RTKs (e.g., IGF-1R, MET) in TAS-0728 treated cells compared to sensitive controls. |
Possible Cause 3: Incomplete HER Family Receptor Blockade
| Parameter to Investigate | Experimental Approach | Expected Result if Resistance Mechanism is Present |
| HER3 Phosphorylation | Western blot analysis for phosphorylated HER3 (p-HER3). | Persistent phosphorylation of HER3 in the presence of TAS-0728. |
| HER2/HER3 Heterodimerization | Co-immunoprecipitation (Co-IP) of HER2 and HER3. | Continued association of HER2 and HER3 despite TAS-0728 treatment. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Key Signaling Proteins
This protocol outlines the steps for assessing the phosphorylation status of HER2, Akt, and HER3.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with TAS-0728 at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein lysate on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-HER2, HER2, p-Akt, Akt, p-HER3, and HER3 overnight at 4°C.[10][11]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for HER2/HER3 Heterodimerization
This protocol is for determining the interaction between HER2 and HER3.
-
Cell Lysis:
-
Treat cells as described in the Western Blot protocol.
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-HER2 or anti-HER3 antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
-
Western Blot Analysis:
Protocol 3: Generating a TAS-0728 Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to TAS-0728, which can then be used to study resistance mechanisms that may also be relevant to primary resistance.
-
Initial Drug Exposure:
-
Determine the IC50 of TAS-0728 for your parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Begin by continuously exposing the parental cells to TAS-0728 at a concentration equal to the IC50.
-
-
Dose Escalation:
-
Once the cells resume a normal growth rate, gradually increase the concentration of TAS-0728 in the culture medium. A stepwise increase of 1.5 to 2-fold is a common starting point.[15]
-
Monitor cell viability and growth at each concentration.
-
-
Selection and Expansion:
-
Continue this process of dose escalation and selection until the cells are able to proliferate in a significantly higher concentration of TAS-0728 (e.g., 5-10 times the original IC50).
-
Isolate and expand single-cell clones to ensure a homogenous resistant population.
-
-
Characterization:
Visualizing Signaling Pathways and Workflows
Caption: Simplified HER2 signaling pathway and the point of inhibition by TAS-0728.
Caption: A logical workflow for troubleshooting primary resistance to TAS-0728.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Quantitative assays for the measurement of HER1-HER2 heterodimerization and phosphorylation in cell lines and breast tumors: applications for diagnostics and targeted drug mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of covalent HER2 selective inhibitors for the treatment of HER2 Exon 20 insertion driven tumors - American Chemical Society [acs.digitellinc.com]
- 4. Discovery of Potent and Selective Covalent Inhibitors of HER2WT and HER2YVMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a test that measures real-time HER2 signaling function in live breast cancer cell lines and primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human breast cancer cells harboring a gatekeeper T798M mutation in HER2 overexpress EGFR ligands and are sensitive to dual inhibition of EGFR and HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PI3K Pathway Mutations and PTEN Levels in Primary and Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Analyses for ErbB/HER Family Members, Akt, and p62 [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Co-immunoprecipitation assay [bio-protocol.org]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
impact of TAS0728 on HER2 mutations and resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the use of TAS0728 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active, potent, and selective irreversible covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) kinase.[1][2] It forms a covalent bond with a specific cysteine residue (C805) in the ATP-binding site of HER2, leading to sustained inhibition of its kinase activity.[2] This irreversible binding prevents HER2 autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial for tumor cell proliferation and survival.[1][2]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for HER2 over other kinases, including wild-type Epidermal Growth Factor Receptor (EGFR).[2][3] This selectivity is advantageous as it may reduce the incidence of EGFR-related toxicities, such as diarrhea and skin rash, which are common with less selective, pan-ErbB inhibitors.[3]
Q3: Is this compound effective against HER2 mutations?
A3: Yes, preclinical studies have demonstrated that this compound is potent against various activating HER2 mutations in addition to its activity against HER2-amplified cancers.[2][4] Cellular pharmacodynamics assays have shown that this compound effectively inhibits the phosphorylation of mutated HER2.[2][4]
Q4: Can this compound overcome resistance to other HER2-targeted therapies?
A4: Yes, a significant advantage of this compound is its demonstrated efficacy in preclinical models of acquired resistance to other HER2-targeted agents, including trastuzumab, pertuzumab, and the antibody-drug conjugate T-DM1.[5][6][7] In tumors that have developed resistance to these therapies, HER2 signaling often remains active. This compound, by directly and irreversibly inhibiting the HER2 kinase, can effectively shut down this signaling and induce anti-tumor effects.[6][7]
Q5: What are the potential mechanisms of acquired resistance to this compound?
A5: While specific clinical data on acquired resistance to this compound is limited, potential mechanisms can be extrapolated from studies of other irreversible kinase inhibitors. These may include:
-
On-target mutations: A secondary mutation in the HER2 kinase domain, particularly at or near the covalent binding site (C805), could prevent this compound from binding effectively.[8]
-
Bypass signaling pathway activation: Upregulation of alternative signaling pathways that promote cell survival and proliferation, independent of HER2 signaling, can confer resistance.[3][9][10] Examples include the activation of other receptor tyrosine kinases (e.g., MET, IGF-1R) or downstream components of the PI3K/Akt/mTOR pathway.[3][9][10]
-
Histological transformation: In some cases, tumors may undergo a change in their cellular identity to a lineage that is no longer dependent on HER2 signaling.[11]
Troubleshooting Guides
In Vitro Cell-Based Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in cell viability assay results | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. | |
| Incomplete dissolution of formazan crystals (MTT assay). | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. | |
| Lower than expected potency (high IC50/GI50) | Degradation of this compound. | Prepare fresh stock solutions of this compound and store them appropriately (aliquoted at -80°C). Avoid repeated freeze-thaw cycles. |
| High serum concentration in culture media. | Serum proteins can bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum concentration during the drug treatment period if compatible with cell health. | |
| Cell line is not dependent on HER2 signaling. | Confirm the HER2 amplification or mutation status of your cell line. Include a HER2-dependent positive control cell line in your experiments. |
Western Blotting for Phospho-HER2 and Downstream Signaling
| Issue | Possible Cause | Troubleshooting Steps |
| Weak or no phospho-HER2 signal | Insufficient HER2 activation. | Ensure cells are in a state of active HER2 signaling before treatment. This may involve serum starvation followed by stimulation with an appropriate growth factor if the cell line is not constitutively active. |
| Rapid dephosphorylation after cell lysis. | Lyse cells on ice with a lysis buffer containing fresh phosphatase inhibitors. | |
| Low abundance of phosphorylated protein. | Increase the amount of protein loaded onto the gel. Consider using an antibody with higher sensitivity. | |
| Inconsistent phosphorylation levels between replicates | Variation in cell treatment and lysis times. | Standardize the timing of drug treatment and cell harvesting precisely for all samples. |
| Incomplete protein transfer to the membrane. | Optimize transfer conditions (time, voltage/current) for your specific gel and membrane type. | |
| High background on the western blot | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk). |
| Primary or secondary antibody concentration is too high. | Titrate the antibody concentrations to determine the optimal dilution. |
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in HER2-Amplified Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Status | GI50 (nM) |
| SK-BR-3 | Breast Cancer | Amplified | 5.0 |
| BT-474 | Breast Cancer | Amplified | 3.6 |
| AU565 | Breast Cancer | Amplified | 5.1 |
| NCI-N87 | Gastric Cancer | Amplified | 1.6 |
| Calu-3 | Lung Cancer | Amplified | 6.9 |
Data extracted from preclinical studies.
Experimental Protocols
Cell Viability Assay (MTT-Based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours (or a duration appropriate for the cell line) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.
Western Blotting for HER2 Phosphorylation
-
Cell Culture and Treatment: Plate cells and grow them to 70-80% confluency. Treat the cells with this compound at various concentrations and time points. Include positive and negative controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-HER2 (e.g., pY1248), total HER2, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
In Vivo Xenograft Tumor Model
-
Cell Preparation: Culture HER2-positive cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., a mixture of PBS and Matrigel).
-
Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Mandatory Visualizations
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Caption: Bypass signaling as a mechanism of acquired resistance to HER2 inhibitors.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. Resistance to HER2-directed antibodies and tyrosine kinase inhibitors: Mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired resistance to trastuzumab/pertuzumab or to T-DM1 in vivo can be overcome by HER2 kinase inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Addressing Variability in TAS0728 Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers understand and address the variability in the efficacy of TAS0728 across different cancer cell lines. This compound is an oral, covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), designed for high selectivity over the Epidermal Growth Factor Receptor (EGFR)[1]. While it has shown promise in preclinical models with HER2 alterations, its effectiveness can vary significantly between cell lines. This guide aims to provide insights into the potential reasons for these differences and offer experimental strategies to investigate them.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a targeted therapy that specifically and irreversibly binds to a cysteine residue (C805) in the kinase domain of the HER2 protein[1]. This covalent binding blocks the downstream signaling pathways that are crucial for the growth and survival of cancer cells dependent on HER2 activity. By inhibiting HER2, this compound can induce programmed cell death (apoptosis) in cancer cells with HER2 amplification or activating mutations[1].
Q2: Why does the sensitivity to this compound vary between different cancer cell lines?
A2: The variability in sensitivity to this compound across cell lines is multifactorial and can be attributed to the intrinsic molecular characteristics of the cancer cells. Key factors include:
-
HER2 Expression and Amplification Levels: Higher levels of HER2 protein expression and gene amplification generally correlate with increased sensitivity to HER2-targeted therapies like this compound.
-
Presence of HER2 Mutations: Specific activating mutations in the HER2 gene can confer sensitivity to this compound[1].
-
Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating other signaling pathways that bypass the need for HER2 signaling, such as the PI3K/AKT/mTOR pathway[2].
-
Expression of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Co-occurring Genetic Alterations: Mutations in other genes, such as HER3, can impact the overall signaling network and reduce dependence on HER2, thereby diminishing the effect of this compound[3].
Q3: My cell line is HER2-positive, but shows low sensitivity to this compound. What could be the reason?
A3: If a HER2-positive cell line exhibits unexpected resistance to this compound, consider the following possibilities:
-
Low HER2 Dependency: The cell line, despite being HER2-positive, may not be solely reliant on the HER2 signaling pathway for its survival. It might have activated alternative survival pathways.
-
Presence of Resistance-conferring Mutations: The cell line may harbor mutations downstream of HER2 (e.g., in PIK3CA or KRAS) that render the inhibition of HER2 ineffective.
-
Expression of Truncated HER2 Isoforms: Some cell lines may express p95HER2, a truncated form of HER2 that lacks the binding site for some HER2-targeted antibodies but may have altered sensitivity to kinase inhibitors.
-
Cell Line Misidentification or Contamination: It is crucial to ensure the identity and purity of the cell line through short tandem repeat (STR) profiling.
Q4: How can I determine if my cell line has developed acquired resistance to this compound?
A4: Acquired resistance typically develops after prolonged exposure to the drug. To investigate this:
-
Generate a resistant cell line: Culture the parental sensitive cell line in the presence of gradually increasing concentrations of this compound over several months.
-
Compare IC50 values: Perform a cell viability assay to compare the half-maximal inhibitory concentration (IC50) of this compound in the parental and the derived resistant cell line. A significant increase in the IC50 value indicates acquired resistance.
-
Molecular Profiling: Analyze the parental and resistant cell lines using techniques like western blotting, RNA sequencing, or whole-exome sequencing to identify changes in protein expression, gene expression, or the emergence of new mutations that could explain the resistance.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting experiments involving this compound and investigating the reasons for variable efficacy.
Problem 1: Higher than expected IC50 value in a HER2-amplified cell line.
| Possible Cause | Suggested Troubleshooting Step |
| Suboptimal HER2 amplification/overexpression | Confirm HER2 gene amplification by FISH/CISH and protein overexpression by western blot or flow cytometry. Compare the levels to a known sensitive control cell line (e.g., BT-474, SK-BR-3). |
| Activation of bypass signaling pathways | Analyze the phosphorylation status of key downstream signaling proteins (e.g., p-AKT, p-ERK) by western blot in the presence and absence of this compound. Increased phosphorylation despite HER2 inhibition suggests pathway reactivation. |
| Presence of mutations in downstream effectors | Sequence key genes in the PI3K/AKT and MAPK pathways (e.g., PIK3CA, PTEN, KRAS, BRAF) to identify mutations that could drive resistance. |
| Drug efflux | Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) with and without a known inhibitor of these pumps to assess their activity in your cell line. |
Problem 2: Inconsistent results in cell viability assays.
| Possible Cause | Suggested Troubleshooting Step |
| Cell culture variability | Ensure consistent cell seeding density, passage number, and growth conditions. Regularly test for mycoplasma contamination. |
| Drug stability and preparation | Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a non-toxic level. |
| Assay-specific issues | Optimize the incubation time for the viability reagent (e.g., MTT, resazurin) and ensure the readout is within the linear range of the assay. |
Data Presentation
Table 1: Representative IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Status | IC50 (nmol/L) | Reference |
| BT-474 | Breast Cancer | Amplified | Data not explicitly found in searches | - |
| NCI-N87 | Gastric Cancer | Amplified | Data not explicitly found in searches | - |
| SK-BR-3 | Breast Cancer | Amplified | Data not explicitly found in searches | - |
| MCF10A-HER2 WT | Engineered Breast Epithelial | Wild-type HER2 overexpression | Data not explicitly found in searches | - |
| MCF10A-HER2 mutant | Engineered Breast Epithelial | Mutant HER2 overexpression | Data not explicitly found in searches | - |
Note: Specific IC50 values for this compound across a panel of cell lines were not available in the provided search results. Researchers should determine these values empirically in their cell lines of interest.
Experimental Protocols
Cell Viability (Growth Inhibition) Assay
This protocol is a general guideline for determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the overnight medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent for a luminescent-based assay) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.
Western Blot Analysis of HER2 Signaling
This protocol allows for the assessment of the phosphorylation status of HER2 and its downstream effectors.
-
Cell Lysis: Seed cells and treat with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total HER2, phospho-HER2 (Tyr1221/1222), total AKT, phospho-AKT (Ser473), total ERK1/2, and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
HER2 Signaling Pathway and this compound Inhibition
Caption: Simplified HER2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating this compound Resistance
Caption: A logical workflow for troubleshooting and investigating resistance to this compound.
References
- 1. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
minimizing batch-to-batch variability of TAS0728 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TAS0728 in experimental settings. The information provided aims to minimize batch-to-batch variability and ensure the generation of reproducible and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, potent, and selective covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase.[1][2] It functions by irreversibly binding to a specific cysteine residue (C805) in the ATP-binding site of HER2.[2][3] This covalent and irreversible binding leads to sustained inhibition of HER2 kinase activity, preventing downstream signaling pathways that are crucial for the proliferation of cancer cells overexpressing HER2.[2][4] this compound has demonstrated high selectivity for HER2 over the wild-type epidermal growth factor receptor (EGFR).[2][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to maintaining the stability and activity of this compound. Different suppliers may provide slightly different recommendations, so it is always best to consult the product-specific datasheet. General guidelines are summarized in the table below. To minimize degradation, it is advisable to prepare small aliquots of stock solutions to avoid repeated freeze-thaw cycles.[3] For in-vitro experiments, it is recommended to use freshly prepared dilutions from the stock solution.
Q3: In what solvents can I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[6] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO. It is crucial to use high-quality, anhydrous DMSO, as moisture can affect the stability of the compound.[3] When preparing working solutions for cell culture, ensure that the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects of this compound?
A4: While this compound is highly selective for HER2, it does exhibit some inhibitory activity against other kinases at higher concentrations. These include BMX, HER4, BLK, EGFR, JAK3, SLK, and LOK.[3][4] Researchers should be mindful of these potential off-target effects, especially when using high concentrations of the inhibitor in their experiments.
Troubleshooting Guide: Minimizing Batch-to-Batch Variability
Batch-to-batch variability of small molecule inhibitors like this compound can be a significant source of experimental irreproducibility. The following guide provides a systematic approach to identifying and mitigating potential causes of this variability.
dot
Caption: A flowchart outlining the steps to troubleshoot and minimize batch-to-batch variability when using this compound.
Data Presentation
| Parameter | Recommendation | Source(s) |
| Storage of Solid Compound | Store at -20°C for long-term (months to years) or at 4°C for short-term (days to weeks). Keep dry and protected from light. | [6][7] |
| Stock Solution Storage | Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [3][4] |
| Recommended Solvents | DMSO (up to 125 mg/mL), Ethanol (up to 15 mg/mL). | [6][8] |
| In Vitro IC50 (HER2) | ~13 nM | [3][4] |
| Cellular GI50 (HER2-amplified cell lines) | 1.6 - 6.9 nM (e.g., SK-BR-3, AU565, BT-474, NCI-N87, Calu-3) | [4] |
Experimental Protocols
Detailed Protocol for New Batch Validation of this compound in a Cell-Based Proliferation Assay
This protocol outlines a procedure to validate the potency of a new batch of this compound against a previously validated or reference batch. A HER2-amplified breast cancer cell line, such as SK-BR-3, is recommended for this assay.
Materials:
-
Validated (reference) batch of this compound
-
New batch of this compound to be validated
-
SK-BR-3 cells (or other suitable HER2-amplified cell line)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Anhydrous DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of both the reference and new batches of this compound in anhydrous DMSO.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solutions into small volumes and store at -80°C.
-
-
Cell Seeding:
-
Culture SK-BR-3 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Perform a cell count and adjust the cell density to 2 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (2,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution series for both batches of this compound. A common starting concentration for the dilution series is 1 µM.
-
Perform an 11-point, 1:3 serial dilution in complete medium. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Carefully remove the medium from the seeded cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment:
-
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate as required by the reagent (e.g., 10 minutes for CellTiter-Glo®).
-
Read the plate on a plate reader (luminescence for CellTiter-Glo®, fluorescence for resazurin).
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the dose-response curves for both batches of this compound using a non-linear regression model (log(inhibitor) vs. response -- variable slope (four parameters)).
-
Calculate the IC50 value for each batch.
-
Acceptance Criteria:
The IC50 value of the new batch should be within a pre-defined acceptable range of the reference batch (e.g., ± 2-fold). If the IC50 value of the new batch falls outside this range, it may indicate a potency issue, and the supplier should be contacted.
dot
Caption: A step-by-step workflow for the validation of a new batch of this compound using a cell-based proliferation assay.
Signaling Pathway
dot
Caption: The signaling pathway inhibited by this compound, leading to decreased cell proliferation and induction of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. graphviz.org [graphviz.org]
- 4. sketchviz.com [sketchviz.com]
- 5. web.mit.edu [web.mit.edu]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
Validation & Comparative
TAS0728 vs. Lapatinib: A Comparative Efficacy Analysis in HER2+ Breast Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of TAS0728 and lapatinib, two tyrosine kinase inhibitors targeting HER2-positive breast cancer. The following analysis is based on publicly available experimental data.
Executive Summary
This compound, a novel covalent inhibitor of HER2, demonstrates potent and selective preclinical activity against HER2-amplified breast cancer cells, including those with acquired resistance to other HER2-targeted therapies. Lapatinib, a reversible dual inhibitor of EGFR and HER2, is an established therapy for HER2-positive breast cancer. Preclinical data suggests that this compound exhibits greater potency in inhibiting the proliferation of HER2-amplified breast cancer cell lines compared to lapatinib. While both agents show significant anti-tumor activity in xenograft models, direct comparative in vivo studies are limited. The clinical development of this compound was halted in a Phase I trial due to toxicity, limiting the availability of comparative clinical data.
Mechanism of Action
This compound is an orally available, covalent inhibitor that selectively targets HER2 by irreversibly binding to a cysteine residue (C805) in the ATP-binding pocket of the HER2 kinase domain.[1] This covalent binding leads to sustained inhibition of HER2 signaling. A key differentiator of this compound is its high selectivity for HER2 over the epidermal growth factor receptor (EGFR), which is associated with toxicities such as skin rash and diarrhea.[1][2]
Lapatinib, in contrast, is an orally active, reversible dual tyrosine kinase inhibitor of both EGFR (ErbB1) and HER2 (ErbB2).[3] It competes with ATP for binding to the intracellular kinase domains of these receptors, thereby inhibiting their autophosphorylation and downstream signaling.[4]
Preclinical Efficacy: In Vitro Studies
This compound has demonstrated potent anti-proliferative activity in a panel of HER2-amplified breast cancer cell lines. A key study reported 50% growth inhibition (GI50) values of less than 10 nmol/L in five HER2-amplified cell lines, including SK-BR-3, BT-474, and NCI-N87.[2] In contrast, the GI50 values for lapatinib in the same study were significantly higher in some cell lines, indicating lower potency. For instance, in the KPL-4 cell line, which has a PIK3CA mutation, the GI50 for this compound was higher than in other HER2-amplified lines but still demonstrated activity.[2]
Lapatinib has been extensively studied, with reported IC50 values for proliferation inhibition in HER2-overexpressing breast cancer cell lines ranging from 0.010 to 0.21 μmol/L.[4][5] The sensitivity to lapatinib is strongly correlated with the level of HER2 expression.[4]
| Cell Line | This compound GI50 (nmol/L)[2] | Lapatinib GI50 (nmol/L)[2] | Lapatinib IC50 (µmol/L) |
| SK-BR-3 | < 10 | 20 ± 1 | 0.020[6] |
| BT-474 | < 10 | 11 ± 2 | 0.025[5] |
| NCI-N87 | < 10 | 13 ± 3 | - |
| KPL-4 | 28 ± 12 | 330 ± 100 | - |
| UACC-812 | - | - | 0.010[4] |
Table 1: Comparative In Vitro Proliferation Inhibition in HER2+ Breast Cancer Cell Lines. Note: GI50 and IC50 values are both measures of drug potency but are determined by slightly different experimental endpoints. Direct comparison should be made with caution.
Preclinical Efficacy: In Vivo Studies
In xenograft models using HER2-amplified cancer cells, this compound induced tumor regression and provided a survival benefit.[1] Notably, it demonstrated significant anti-tumor effects in models with acquired resistance to trastuzumab/pertuzumab or T-DM1.[7]
Lapatinib has also shown significant in vivo anti-tumor activity. In a BT-474 xenograft model, treatment with lapatinib resulted in a sustained and significant reduction in tumor volume.[4] In other models, lapatinib has been shown to inhibit tumor growth, and its efficacy is enhanced when combined with other agents like trastuzumab.[6][8]
Due to the lack of head-to-head in vivo studies, a direct quantitative comparison of tumor growth inhibition between this compound and lapatinib is not feasible.
Signaling Pathway Inhibition
Both this compound and lapatinib effectively inhibit the phosphorylation of HER2 and downstream signaling proteins such as AKT and ERK.[2][4] Preclinical studies indicate that this compound leads to a robust and sustained inhibition of HER2 and HER3 phosphorylation, which is crucial for its pro-apoptotic effects.[1] Lapatinib also inhibits these pathways, and its anti-proliferative effect is correlated with its ability to inhibit the phosphorylation of HER2, Raf, AKT, and ERK.[4]
Experimental Protocols
In Vitro Growth Inhibition Assay
-
Cell Lines: HER2-amplified human breast cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87, KPL-4).
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or lapatinib for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using assays such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by staining with reagents like crystal violet or methylene blue.[4]
-
Data Analysis: The concentration of the drug that inhibits cell growth by 50% (GI50 or IC50) is calculated from the dose-response curves.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: HER2-amplified breast cancer cells (e.g., BT-474, NCI-N87) are subcutaneously injected into the flanks of the mice.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups and receive either vehicle control, this compound, or lapatinib orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study continues until tumors in the control group reach a predetermined size, at which point all animals are euthanized, and tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the control group.
Clinical Perspective and Conclusion
Preclinical data strongly suggests that this compound is a highly potent and selective HER2 inhibitor with significant anti-tumor activity in HER2-amplified breast cancer models, including those resistant to standard-of-care therapies. Its selectivity for HER2 over EGFR offered a potential advantage in terms of toxicity profile. However, the first-in-human Phase I trial of this compound was terminated due to dose-limiting toxicities, including grade 3 diarrhea and a fatal cardiac arrest.[7][9] This has halted its clinical development, and therefore, a direct comparison of clinical efficacy with lapatinib is not possible.
Lapatinib remains an important therapeutic option for patients with HER2-positive metastatic breast cancer, often used in combination with other agents. While preclinical data indicates that this compound may have superior potency, the unfavorable safety profile observed in the early clinical trial underscores the challenges of translating potent preclinical activity into a safe and effective clinical therapy. Future development of HER2-targeted therapies will need to carefully balance potent efficacy with a manageable safety profile.
References
- 1. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielibrary.com [scielibrary.com]
- 3. vidiumah.com [vidiumah.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: TAS0728 vs. Tucatinib in HER2-Positive Brain Metastases
A detailed comparison of two HER2-targeted tyrosine kinase inhibitors, TAS0728 and tucatinib, reveals distinct profiles in their preclinical efficacy and clinical development for the treatment of HER2-positive breast cancer brain metastases. While tucatinib has established itself as a valuable therapeutic option, the clinical journey of this compound has been halted. This guide provides a comprehensive analysis of the available data for researchers, scientists, and drug development professionals.
This comparison delves into the mechanisms of action, preclinical data in brain metastasis models, and clinical trial outcomes for both this compound and tucatinib. The information is presented to facilitate a clear understanding of their respective strengths and weaknesses in the context of treating central nervous system (CNS) metastases.
Mechanism of Action: Targeting the HER2 Pathway
Both this compound and tucatinib are potent inhibitors of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase, a key driver in a subset of breast cancers.[1][2][3] By blocking the HER2 signaling cascade, these drugs aim to halt tumor cell proliferation and induce apoptosis.
This compound is described as an orally available, covalent inhibitor of HER2.[2][4] Its covalent binding to HER2 at cysteine 805 leads to irreversible inhibition of the kinase activity.[4] Preclinical studies have highlighted its high specificity for HER2 over the epidermal growth factor receptor (EGFR), which is often associated with off-target toxicities.[4][5] this compound has shown potent inhibitory activity against both overexpressed/amplified and mutated forms of HER2.[4][5]
Tucatinib is an orally bioavailable, reversible, and highly selective small molecule tyrosine kinase inhibitor of HER2.[1][6] Its high selectivity for HER2 over EGFR is a key characteristic, potentially leading to a more favorable side-effect profile, particularly concerning diarrhea and skin rash.[6] Tucatinib works by binding to the intracellular domain of the HER2 protein, inhibiting its downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell growth and survival.[1][7]
Preclinical Efficacy in Brain Metastases Models
Robust preclinical data is essential for predicting the clinical utility of a drug in treating brain metastases, given the challenge of crossing the blood-brain barrier.
This compound: Preclinical studies demonstrated that this compound induced tumor regression in mouse xenograft models with HER2 signal-dependent tumors.[4] While these studies highlighted its potent antitumor activity, specific head-to-head preclinical data comparing its efficacy in brain metastases models directly against tucatinib is not publicly available.
Tucatinib: Extensive preclinical evaluation has demonstrated tucatinib's activity against HER2-positive breast cancer xenografts and in brain metastasis models.[8] Studies have shown that tucatinib can penetrate the blood-brain tumor barrier and suppress HER2 signaling within intracranial tumors.[8][9] In a xenograft model of brain metastasis, tucatinib treatment resulted in inhibited tumor growth and improved survival.[9][10] Quantitative autoradiography analysis confirmed that radiolabeled tucatinib penetrates the CNS tumor mass at concentrations exceeding those in normal brain tissue.[8]
Clinical Development and Efficacy in Brain Metastases
The clinical trajectories of this compound and tucatinib diverge significantly, with tucatinib achieving regulatory approval and demonstrating significant clinical benefit, while the development of this compound was terminated.
This compound: A Promising Candidate with a Setback
A first-in-human Phase 1/2 clinical trial (NCT03410927) was initiated to evaluate the safety and efficacy of this compound in patients with advanced solid tumors harboring HER2 or HER3 abnormalities.[11][12] While some evidence of clinical benefit was observed, including two partial responses in the 14 evaluable patients, the study was ultimately stopped due to unacceptable toxicity.[11][12] Dose-limiting toxicities included severe diarrhea, and a fatal cardiac arrest was considered possibly related to the drug.[12] Consequently, the maximum tolerated dose was not determined, and further development was discontinued.[12]
Tucatinib: A Success Story in Treating Brain Metastases
Tucatinib's clinical development has been marked by the success of the pivotal HER2CLIMB trial (NCT02614794).[13][14][15] This randomized, double-blind, placebo-controlled study evaluated the addition of tucatinib to trastuzumab and capecitabine in patients with previously treated HER2-positive metastatic breast cancer, importantly including a significant proportion of patients with brain metastases.[13][14][15][16]
The HER2CLIMB trial demonstrated a statistically significant and clinically meaningful improvement in overall survival (OS) and progression-free survival (PFS) for patients receiving the tucatinib combination, including those with brain metastases.[14][15]
Data Presentation: Tucatinib Efficacy in Brain Metastases (HER2CLIMB Trial)
| Endpoint | Tucatinib + Trastuzumab + Capecitabine | Placebo + Trastuzumab + Capecitabine | Hazard Ratio (95% CI) / p-value |
| All Patients with Brain Metastases (n=291) | |||
| Median CNS-PFS | 9.9 months[14][15] | 4.2 months[14][15] | 0.32 (0.22, 0.48); p < 0.0001[14][15] |
| 1-Year CNS-PFS Rate | 40.2%[14] | 0%[14] | |
| Median OS | 21.6 months[13] | 12.5 months[13] | 0.58 (0.40, 0.85); p=0.005[15] |
| 1-Year OS Rate | 70.1%[14][17][18] | 46.7%[14][17][18] | |
| Intracranial ORR (Measurable Disease) | 47.3%[15] | 20.0%[15] | |
| Patients with Active Brain Metastases (n=174) | |||
| Median CNS-PFS | 9.5 months[14][16] | 4.1 months[14][16] | 0.36 (0.22, 0.57); p < 0.0001[14] |
| 1-Year CNS-PFS Rate | 35.0%[14] | 0%[14] | |
| Median OS | 20.7 months[16] | 11.6 months[16] | |
| Patients with Stable Brain Metastases (n=117) | |||
| Median CNS-PFS | 13.9 months[14][16] | 5.6 months[14][16] | 0.31 (0.14, 0.67); p = 0.002[14] |
| 1-Year CNS-PFS Rate | 53.3%[14] | 0%[14] | |
| Median OS | 15.7 months[16][18] | 13.6 months[16][18] |
CNS-PFS: Central Nervous System Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate
Experimental Protocols
Tucatinib Preclinical Brain Metastasis Model
-
Cell Line: BT-474 breast cancer cell line expressing red-shifted luciferase was used.[8]
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: Cells were stereotactically implanted into the brain.[8]
-
Treatment: Tucatinib was administered orally. In some studies, it was used as a single agent or in combination with other therapies like T-DM1.[8][9]
-
Efficacy Assessment: Tumor growth was monitored using in vivo bioluminescence imaging.[8] Histological assessment of treated tumors was performed to evaluate the suppression of HER2 signaling.[8]
-
Drug Penetration: Quantitative autoradiography with 14C-labeled tucatinib was used to assess drug concentration in the CNS tumor mass and normal brain tissue.[8]
HER2CLIMB Clinical Trial Protocol
-
Study Design: International, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[13]
-
Participants: 612 patients with HER2-positive metastatic breast cancer previously treated with trastuzumab, pertuzumab, and ado-trastuzumab emtansine.[13][14] A significant cohort of 291 patients had brain metastases at baseline.[13][14][15]
-
Intervention: Patients were randomized 2:1 to receive either tucatinib (300 mg orally twice daily) or placebo, in combination with trastuzumab and capecitabine.[14][15]
-
Endpoint Assessment: The primary endpoint was progression-free survival. Key secondary endpoints included overall survival, and for patients with brain metastases, central nervous system progression-free survival (CNS-PFS) and intracranial objective response rate (ORR-IC) were assessed.[14][15] Brain imaging (MRI) was performed at baseline for all patients.[15]
Conclusion
In a direct comparison, tucatinib emerges as a clinically validated and effective treatment for HER2-positive breast cancer brain metastases, supported by robust preclinical and pivotal Phase 3 clinical trial data. Its ability to penetrate the blood-brain barrier and significantly improve survival outcomes in this challenging patient population has established it as a standard of care.
This compound, while demonstrating promising preclinical activity and a selective mechanism of action, unfortunately, faced insurmountable toxicity challenges in early clinical development, leading to the cessation of its investigation.
For researchers and drug developers, the story of these two molecules underscores the critical importance of not only potent and selective kinase inhibition but also a favorable safety profile for successful clinical translation, especially in the context of heavily pre-treated patient populations with CNS involvement. The success of tucatinib provides a benchmark for future development of CNS-penetrant therapies for metastatic breast cancer.
References
- 1. What's the mechanism of action for tucatinib? [drugs.com]
- 2. Facebook [cancer.gov]
- 3. What is the mechanism of Tucatinib? [synapse.patsnap.com]
- 4. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tucatinib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tucatinib vs Placebo, Both in Combination With Trastuzumab and Capecitabine, for Previously Treated ERBB2 (HER2)-Positive Metastatic Breast Cancer in Patients With Brain Metastases: Updated Exploratory Analysis of the HER2CLIMB Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracranial Efficacy and Survival With Tucatinib Plus Trastuzumab and Capecitabine for Previously Treated HER2-Positive Breast Cancer With Brain Metastases in the HER2CLIMB Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tucatinib versus placebo added to trastuzumab and capecitabine for patients with previously treated HER2+ metastatic breast cancer with brain metastases (HER2CLIMB). - ASCO [asco.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. onclive.com [onclive.com]
- 18. cancernetwork.com [cancernetwork.com]
Validating TAS0728's Covalent Bond to HER2: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mass spectrometry-based methods for validating the covalent binding of TAS0728 to its target, Human Epidermal Growth Factor Receptor 2 (HER2). The guide details experimental protocols and presents a comparative analysis with other covalent HER2 inhibitors, supported by experimental data.
This compound is an orally available, selective covalent inhibitor of HER2 tyrosine kinase.[1][2] It forms an irreversible bond with a specific cysteine residue (C805) within the ATP-binding site of HER2, leading to potent and sustained inhibition of the receptor's activity.[1] This targeted mechanism offers a promising therapeutic strategy for HER2-positive cancers. Verifying this covalent engagement is a critical step in the drug development process, and mass spectrometry stands out as a powerful and definitive analytical tool for this purpose.[3][4]
Comparison of Covalent HER2 Inhibitors
While this compound boasts high selectivity for HER2 over the wild-type epidermal growth factor receptor (EGFR), other covalent inhibitors also target the ErbB family of receptors.[1][2] Understanding their comparative binding profiles is crucial for evaluating their therapeutic potential and potential off-target effects.
| Inhibitor | Target(s) | Covalent Binding Site in HER2 | Key Characteristics |
| This compound | HER2 | Cys805 | High selectivity for HER2 over EGFR.[1][2] |
| Neratinib | Pan-ErbB (EGFR, HER2, HER4) | Cys805 (analogous) | Irreversible inhibitor with broad activity against the ErbB family.[5] |
| Afatinib | Pan-ErbB (EGFR, HER2, HER4) | Cys805 | Irreversible inhibitor targeting multiple ErbB family members. |
Experimental Validation of Covalent Binding by Mass Spectrometry
The covalent modification of HER2 by this compound can be unequivocally confirmed using two primary mass spectrometry-based approaches: intact protein analysis and peptide mapping.
Experimental Protocols
1. Intact Protein Mass Spectrometry
This method directly measures the mass of the entire HER2 protein before and after incubation with this compound. A mass increase corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.
-
Sample Preparation:
-
Incubate purified recombinant HER2 protein with an excess of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.5) for a defined period at a controlled temperature (e.g., 37°C).
-
As a negative control, incubate HER2 protein with the vehicle (e.g., DMSO) under the same conditions.
-
Terminate the reaction by adding a quenching agent or by rapid desalting.
-
-
LC-MS Analysis:
-
Separate the protein from unbound inhibitor and other reaction components using reverse-phase liquid chromatography (LC).
-
Introduce the eluted protein into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire mass spectra of both the untreated and this compound-treated HER2 protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the average molecular weight of the protein in both samples.
-
A mass shift in the this compound-treated sample equivalent to the mass of the inhibitor confirms covalent binding.
-
2. Peptide Mapping Mass Spectrometry
This technique identifies the precise amino acid residue to which the inhibitor is bound.
-
Sample Preparation:
-
Incubate HER2 with this compound as described for the intact protein analysis.
-
Denature, reduce, and alkylate the protein to linearize it and cap any free cysteine residues.
-
Digest the protein into smaller peptides using a specific protease, such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptide mixture using reverse-phase LC.
-
Analyze the peptides using tandem mass spectrometry (MS/MS). The mass spectrometer first measures the mass of the peptides (MS1) and then fragments specific peptides to determine their amino acid sequence (MS2).
-
-
Data Analysis:
-
Search the MS/MS data against the known amino acid sequence of HER2.
-
Identify the peptide containing the Cys805 residue.
-
In the this compound-treated sample, this peptide will exhibit a mass shift corresponding to the mass of the bound inhibitor.
-
The fragmentation pattern in the MS/MS spectrum will pinpoint Cys805 as the site of modification.
-
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams outline the HER2 signaling pathway, the mechanism of covalent inhibition by this compound, and the experimental workflow for mass spectrometry-based validation.
Caption: HER2 Signaling Pathway.
Caption: Mechanism of this compound Covalent Inhibition.
Caption: Mass Spectrometry Workflow for Covalent Binding Validation.
References
- 1. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 5. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TAS0728 and Afatinib on EGFR-Expressing Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two tyrosine kinase inhibitors, TAS0728 and afatinib, with a focus on their activity in cells expressing the Epidermal Growth Factor Receptor (EGFR). This document summarizes their mechanisms of action, presents available quantitative data on their performance, and provides detailed experimental protocols for key assays.
Introduction
Afatinib is a second-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) that covalently binds to and blocks signaling from EGFR, HER2, and ErbB4. It is approved for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. In contrast, this compound is a novel, orally available covalent inhibitor with high selectivity for HER2 over wild-type EGFR. While both drugs are TKIs, their target selectivity profiles suggest distinct therapeutic applications. This guide aims to provide a clear comparison based on available preclinical and clinical data.
Mechanism of Action
Afatinib
Afatinib irreversibly inhibits the kinase activity of the ErbB family of receptors, including EGFR, HER2, and ErbB4, by covalently binding to a cysteine residue in their kinase domains. This blockage prevents autophosphorylation and downstream signaling, thereby inhibiting cell proliferation and promoting apoptosis in cancer cells dependent on these pathways.
This compound
This compound is a potent and selective irreversible inhibitor of HER2. It covalently binds to a specific cysteine residue (C805) in the kinase domain of HER2, leading to the inhibition of its kinase activity.[1] Preclinical studies have demonstrated that this compound has high specificity for HER2 over wild-type EGFR.[2][3] This selectivity suggests that its primary anti-cancer effects are mediated through the inhibition of HER2 signaling pathways. While it has been investigated in solid tumors including NSCLC, specific data on its activity against various EGFR mutations is limited.[3]
Signaling Pathways
The following diagram illustrates the EGFR signaling pathway and the points of inhibition for afatinib and this compound.
Quantitative Data Presentation
In Vitro Efficacy of Afatinib in EGFR-Mutant NSCLC Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of afatinib in various non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses. Lower IC50 values indicate greater potency.
| Cell Line | EGFR Mutation Status | Afatinib IC50 (nM) | Reference |
| HCC827 | del E746-A750 | ~1 | [4] |
| PC-9 | del E746-A750 | ~11 | |
| H1975 | L858R, T790M | ~12 | [5] |
| A549 | Wild-Type | >10,000 |
Note: Data for this compound on EGFR-mutant cell lines is not publicly available, reflecting its primary development as a HER2-selective inhibitor.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of compounds on cell proliferation and determine their IC50 values.
Workflow Diagram:
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[6]
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., afatinib, this compound) in culture medium.
-
Treatment: Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for EGFR Phosphorylation
This protocol is used to determine the inhibitory effect of compounds on the phosphorylation of EGFR and its downstream signaling proteins.
Workflow Diagram:
Detailed Methodology:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the desired concentrations of the test compound for a specified time. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[7]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-EGFR) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total protein (e.g., total EGFR) to confirm equal protein loading.
Summary and Conclusion
Afatinib is a potent inhibitor of EGFR, particularly in cells harboring activating mutations, and also targets other ErbB family members. Its efficacy in these contexts is well-documented with extensive quantitative data available.
This compound, on the other hand, is a highly selective HER2 inhibitor. Preclinical data strongly indicates its preference for HER2 over EGFR. While this selectivity may offer advantages in treating HER2-driven cancers by potentially reducing EGFR-related toxicities, it also implies that this compound is unlikely to be effective in cancers that are primarily driven by EGFR mutations.
For researchers focused on targeting EGFR-expressing cells, afatinib remains a relevant and well-characterized compound. The utility of this compound in this specific context is likely limited, and its investigation would be more appropriate in HER2-dependent cancer models. Further studies directly comparing the activity of this compound and afatinib across a panel of cell lines with diverse EGFR and HER2 expression levels and mutation statuses would be necessary for a more definitive comparative assessment.
References
- 1. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy and Safety of Afatinib for EGFR-mutant Non-small Cell Lung Cancer, Compared with Gefitinib or Erlotinib [e-crt.org]
- 6. goldbio.com [goldbio.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Assessing the Synergistic Effects of TAS0728 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical evidence supporting the synergistic effects of TAS0728, a selective HER2 inhibitor, with other anti-cancer agents. While direct data on combinations with traditional chemotherapy is not yet available in published literature, this document summarizes the potent synergy observed with HER2-targeted antibodies and provides a comparative analysis with another selective HER2 inhibitor, tucatinib, which has demonstrated synergy with chemotherapy.
This compound: A Covalent Inhibitor of HER2
This compound is an orally available, covalent inhibitor of human epidermal growth factor receptor 2 (HER2).[1][2][3] It selectively and irreversibly binds to HER2, preventing HER2-mediated signaling and leading to cell death in tumor cells that overexpress HER2.[1] Preclinical studies have demonstrated its potent antitumor activity in HER2-amplified cancer models.[1] A first-in-human Phase I/II clinical trial (NCT03410927) was initiated for solid tumors with HER2 or HER3 abnormalities; however, the study was terminated due to unacceptable toxicity at the tested doses, and a maximum tolerated dose was not established.[2][4][5]
Preclinical Synergy of this compound with HER2-Targeted Antibodies
A significant preclinical study demonstrated the synergistic potential of this compound when combined with the HER2-targeted antibodies trastuzumab and trastuzumab emtansine (T-DM1). This study provides the primary evidence for the combination benefits of this compound.
In Vivo Antitumor Activity
The combination of this compound with trastuzumab or T-DM1 resulted in enhanced tumor growth inhibition in a HER2-positive gastric cancer xenograft model (NCI-N87) and a patient-derived xenograft (PDX) model from a breast cancer patient refractory to both trastuzumab/pertuzumab and T-DM1.[6][7]
| Treatment Group | Dose and Schedule | Tumor Model | Outcome |
| This compound + Trastuzumab | This compound: 60 mg/kg, daily, oral; Trastuzumab: 20 mg/kg, weekly, i.p. | NCI-N87 Xenograft | Significant anti-tumor effect |
| This compound + T-DM1 | This compound: 60 mg/kg, daily, oral; T-DM1: 10 mg/kg, every 3 weeks, i.v. | NCI-N87 Xenograft | Significant anti-tumor effect |
| This compound Monotherapy | 60 mg/kg, daily, oral | Breast Cancer PDX | Potent anti-tumor effect |
Experimental Protocol: In Vivo Synergy Study
-
Cell Line: NCI-N87 (human gastric carcinoma)
-
Animal Model: Female BALB/c nude mice
-
Tumor Implantation: Subcutaneous injection of NCI-N87 cells.
-
Treatment Initiation: When tumors reached a specified volume.
-
Drug Administration:
-
This compound: Administered orally, once daily.
-
Trastuzumab: Administered intraperitoneally, once weekly.
-
T-DM1: Administered intravenously, once every three weeks.
-
-
Endpoints: Tumor volume measurement and assessment of HER2 signaling pathway inhibition in tumor tissues.[7]
Comparative Analysis: Tucatinib with Docetaxel
In the absence of published data on this compound with traditional chemotherapy, we present preclinical findings for tucatinib, another highly selective HER2 tyrosine kinase inhibitor, in combination with the chemotherapeutic agent docetaxel. This serves as a relevant example of the potential for synergy between selective HER2 inhibitors and chemotherapy.
A preclinical study showed that the combination of tucatinib and docetaxel resulted in enhanced antitumor activity in HER2-positive tumor models.[8][9]
In Vivo Antitumor Activity of Tucatinib and Docetaxel
| Treatment Group | Dose and Schedule | Tumor Model | Outcome |
| Tucatinib + Docetaxel | Tucatinib: Dose not specified; Docetaxel: Dose not specified | HER2+ Solid Tumor Models | Enhanced antitumor activity with improved rates of partial and complete tumor regression |
Rationale for Combining Selective HER2 Inhibitors with Chemotherapy
The synergistic effect of combining a selective HER2 inhibitor with chemotherapy is thought to arise from complementary mechanisms of action. The HER2 inhibitor blocks the key survival signaling pathway in HER2-driven cancers, while chemotherapy induces DNA damage or mitotic catastrophe. This dual assault can lead to increased cancer cell death and overcome potential resistance mechanisms.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: HER2 Signaling Pathway and this compound Mechanism of Action.
Caption: In Vivo Experimental Workflow for this compound Combination Studies.
Caption: Logical Rationale for Combining HER2 Inhibitors with Chemotherapy.
Conclusion
The available preclinical data strongly suggest that this compound has the potential for synergistic antitumor activity when combined with other HER2-targeted therapies. While direct evidence of synergy with traditional chemotherapy is currently lacking for this compound, the findings with tucatinib in combination with docetaxel provide a compelling rationale for exploring such combinations. Further preclinical studies are warranted to investigate the potential synergistic effects of this compound with various chemotherapy agents in HER2-positive cancer models. Such studies would be crucial in defining the optimal combination strategies to maximize the therapeutic potential of this selective HER2 inhibitor. However, the toxicity profile of this compound observed in its clinical trial will be a critical consideration for any future development in combination settings.
References
- 1. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models | Semantic Scholar [semanticscholar.org]
Overcoming Resistance: A Comparative Guide to TAS0728 in the Landscape of HER2 Tyrosine Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the rapidly evolving field of oncology, the emergence of resistance to targeted therapies for HER2-positive cancers remains a critical challenge. This guide provides a comprehensive comparison of TAS0728, a novel covalent HER2 tyrosine kinase inhibitor (TKI), with other notable HER2 TKIs, focusing on their efficacy in tumors resistant to standard-of-care treatments. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical and clinical data to inform future research and therapeutic strategies.
Executive Summary
Acquired resistance to HER2-targeted therapies such as trastuzumab, pertuzumab, and the antibody-drug conjugate trastuzumab emtansine (T-DM1) is a significant clinical hurdle. This compound has demonstrated promising preclinical activity in overcoming this resistance by directly inhibiting the HER2 kinase, even when antibody-based therapies fail. However, its clinical development was halted due to toxicity. This guide compares the preclinical efficacy and clinical findings of this compound with tucatinib and epertinib, two other HER2 TKIs that have shown efficacy in heavily pretreated patient populations, including those with brain metastases.
Mechanism of Action: A Covalent Bond to Inhibit HER2 Signaling
This compound is an orally available, irreversible, and selective HER2 kinase inhibitor. It covalently binds to a cysteine residue (C805) in the ATP-binding pocket of HER2, leading to sustained inhibition of HER2 signaling pathways, including the PI3K/AKT and MAPK pathways.[1] This mechanism is distinct from antibody-based therapies that target the extracellular domain of the HER2 receptor. Preclinical studies have shown that this compound effectively inhibits both wild-type and mutated forms of HER2.[1]
Preclinical Efficacy of this compound in Resistant Models
This compound has demonstrated significant antitumor activity in preclinical models of HER2-positive cancer with acquired resistance to other HER2-targeted agents.
In Vivo Xenograft Studies
In xenograft models using the NCI-N87 human gastric cancer cell line, which overexpresses HER2, this compound showed potent tumor growth inhibition.[2] Notably, in models with acquired resistance to the combination of trastuzumab and pertuzumab, or to T-DM1, switching to this compound resulted in significant anti-tumor effects.[2] This suggests that these resistant tumors remain dependent on HER2-HER3 signaling, which is effectively inhibited by this compound.[2]
| Model | Treatment | Outcome | Reference |
| NCI-N87 Xenograft (Trastuzumab/Pertuzumab-resistant) | This compound (60 mg/kg/day) | Significant anti-tumor effect compared to continued antibody treatment. | [2] |
| NCI-N87 Xenograft (T-DM1-resistant) | This compound | Exerted antitumor effect associated with HER2 signal inhibition. | [2] |
| Patient-Derived Xenograft (Refractory to Trastuzumab/Pertuzumab and T-DM1) | This compound | Potent anti-tumor effect. | [2] |
Clinical Evaluation of this compound
A first-in-human, Phase I dose-escalation study (NCT03410927) was initiated to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors harboring HER2 or HER3 alterations.[3]
Study Design and Results
A total of 19 patients were treated with this compound at escalating doses.[3] The study was ultimately stopped due to unacceptable toxicity, with dose-limiting toxicities including grade 3 diarrhea.[3] Despite the toxicity profile, partial responses were observed in 2 of 14 evaluable patients.[3]
| Parameter | Value | Reference |
| Trial ID | NCT03410927 | [3] |
| Phase | I | [3] |
| Number of Patients | 19 | [3] |
| Dose-Limiting Toxicities | Grade 3 Diarrhea | [3] |
| Efficacy | 2 partial responses in 14 evaluable patients | [3] |
| Status | Terminated | [3] |
Comparative Landscape: Tucatinib and Epertinib
To provide a broader context for the potential of HER2 TKIs in resistant tumors, this section compares this compound with tucatinib and epertinib.
Tucatinib
Tucatinib is a highly selective HER2 TKI with minimal inhibition of EGFR, which may contribute to its favorable safety profile. It is approved in combination with trastuzumab and capecitabine for the treatment of adult patients with advanced unresectable or metastatic HER2-positive breast cancer, including patients with brain metastases, who have received one or more prior anti-HER2-based regimens in the metastatic setting.
The pivotal HER2CLIMB trial demonstrated the significant efficacy of tucatinib in a heavily pretreated population. In patients with brain metastases, the addition of tucatinib to trastuzumab and capecitabine significantly improved progression-free survival (PFS) and overall survival (OS).
| Endpoint (Patients with Brain Metastases) | Tucatinib Combination | Placebo Combination | Hazard Ratio (95% CI) | Reference |
| Median PFS | 7.6 months | 5.4 months | 0.48 (0.34-0.69) | [4] |
| 1-Year PFS Rate | 24.9% | 0% | - | [4] |
| Median OS | 21.6 months | 12.5 months | 0.52 (0.35-0.77) | [5] |
Epertinib
Epertinib (S-222611) is an oral, reversible inhibitor of EGFR, HER2, and HER4. Preclinical studies demonstrated its potent antitumor activity in HER2-positive models.
A Phase I/II study evaluated epertinib in combination with trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer who had received prior HER2-directed therapy. The study showed encouraging antitumor activity, particularly in patients previously treated with T-DM1.
| Treatment Arm | Objective Response Rate (ORR) | Notes | Reference |
| Epertinib + Trastuzumab | 67% (N=9) | 4 of 6 patients previously treated with T-DM1 responded. | [6][7] |
| Epertinib + Trastuzumab + Capecitabine | 56% (N=9) | 4 of 7 patients with prior capecitabine exposure responded. | [6][7] |
Experimental Protocols
Establishment of Trastuzumab-Resistant NCI-N87 Xenograft Model
-
Cell Culture: NCI-N87 human gastric cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Implantation: 5 x 10^6 NCI-N87 cells in 100 µL of Matrigel are subcutaneously injected into the flank of female athymic nude mice.
-
Resistance Induction: Once tumors reach a volume of approximately 150-200 mm³, mice are treated with trastuzumab (e.g., 10 mg/kg, twice weekly, intraperitoneally). Treatment is continued until tumors initially regress and then exhibit regrowth, indicating acquired resistance.[8]
-
Confirmation of Resistance: Resistant tumors are excised and may be further propagated in subsequent generations of mice to maintain the resistant phenotype.
HER2CLIMB Clinical Trial Protocol (Simplified)
-
Patient Population: Eligible patients had HER2-positive, unresectable locally advanced or metastatic breast cancer previously treated with trastuzumab, pertuzumab, and T-DM1. Patients with stable, progressing, or untreated brain metastases were included.
-
Randomization: Patients were randomized in a 2:1 ratio to receive either tucatinib (300 mg orally twice daily) plus trastuzumab and capecitabine, or placebo plus trastuzumab and capecitabine.
-
Treatment Cycles: Treatment was administered in 21-day cycles.
-
Assessments: Tumor assessments were performed every 6 weeks. The primary endpoint was progression-free survival.
Conclusion
This compound demonstrated compelling preclinical efficacy in overcoming resistance to established HER2-targeted therapies by directly inhibiting the HER2 kinase. This provided a strong rationale for its clinical development. However, the Phase I trial was terminated due to an unfavorable toxicity profile. In contrast, tucatinib has emerged as a successful HER2 TKI, particularly for patients with brain metastases, owing to its high selectivity and manageable safety profile. Epertinib has also shown promising activity in heavily pretreated patients.
The journey of this compound underscores the critical importance of balancing efficacy with safety in the development of novel cancer therapeutics. While this compound itself may not progress, the preclinical data highlighting the vulnerability of antibody-resistant tumors to HER2 kinase inhibition remains highly valuable. Future research should focus on developing highly selective and well-tolerated HER2 TKIs that can replicate the preclinical success of this compound in a clinical setting. This comparative guide provides a valuable resource for researchers working towards this goal.
References
- 1. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acquired resistance to trastuzumab/pertuzumab or to T‐DM1 in vivo can be overcome by HER2 kinase inhibition with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncology Compass | Congress updates and practice changing publications for Oncologist [oncologycompass.com]
- 5. HER2CLIMB: Tucatinib Boosts OS in Breast Cancer Patients With Brain Mets | MedPage Today [medpagetoday.com]
- 6. A phase I/II study of epertinib plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Differential Gene Expression in Response to TAS0728 Versus Other HER2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential gene expression profiles induced by the novel HER2 inhibitor TAS0728 versus other established HER2-targeted therapies, namely lapatinib and trastuzumab. While direct comparative gene expression data for this compound is not yet publicly available, this document synthesizes existing preclinical and clinical data for this compound with publicly available gene expression datasets for lapatinib and trastuzumab. This allows for an informed comparison based on their distinct mechanisms of action.
Introduction to this compound: A Highly Selective HER2 Inhibitor
This compound is an orally available, covalent inhibitor of human epidermal growth factor receptor 2 (HER2).[1] A key distinguishing feature of this compound is its high specificity for HER2 over wild-type epidermal growth factor receptor (EGFR).[1] This selectivity is significant because dual inhibition of HER2 and EGFR, as seen with inhibitors like lapatinib, can lead to off-target effects and toxicities. This compound covalently binds to HER2 at cysteine 805, leading to robust and sustained inhibition of HER2 signaling pathways and subsequent apoptosis in HER2-amplified cancer cells.[1] Preclinical studies have demonstrated its potent anti-tumor activity in various models.[1]
Comparative Analysis of Differential Gene Expression
Due to the lack of publicly available RNA-sequencing or microarray data for this compound, this section focuses on the well-documented gene expression changes induced by the dual HER2/EGFR inhibitor lapatinib and the monoclonal antibody trastuzumab. These data provide a framework for predicting the potential gene expression signature of this compound.
Lapatinib-Induced Differential Gene Expression
Lapatinib is a dual tyrosine kinase inhibitor that targets both HER2 and EGFR.[2][3] Studies have identified a significant number of differentially expressed genes in HER2-positive breast cancer cell lines upon treatment with lapatinib.
Table 1: Summary of Lapatinib-Induced Differential Gene Expression in BT474 Cells
| Gene | Regulation | Fold Change (Approx.) | Function | Reference |
| Down-regulated | ||||
| CCND1 | Down | >5 | Cell cycle progression | [4] |
| TFRC | Down | Not specified | Iron uptake, cell growth | [5] |
| Up-regulated | ||||
| FOXO3A | Up | >2 | Apoptosis, cell cycle arrest | [4] |
| RB1CC1 | Up | >2 | Tumor suppressor | [4] |
| NR3C1 | Up | >2 | Glucocorticoid receptor | [4] |
| ERBB3 (HER3) | Up | >2 | Receptor tyrosine kinase | [4] |
Note: This table is a synthesis of findings from multiple studies and fold changes are approximate. The specific genes and magnitude of change can vary based on the experimental conditions and cell line.
The downregulation of cell cycle promoters like CCND1 and the upregulation of pro-apoptotic and tumor suppressor genes like FOXO3A and RB1CC1 are consistent with the anti-proliferative effects of lapatinib.[4]
Trastuzumab-Induced Differential Gene Expression and Resistance
Trastuzumab is a monoclonal antibody that targets the extracellular domain of the HER2 receptor.[6] Resistance to trastuzumab is a significant clinical challenge, and gene expression studies have revealed several mechanisms.
Table 2: Genes and Pathways Associated with Trastuzumab Resistance
| Gene/Pathway | Role in Resistance | Mechanism | Reference |
| PI3K/Akt Pathway | Activation | Bypasses HER2 blockade | [7] |
| MUC4 | Upregulation | Masks HER2 epitope | [7] |
| p95HER2 | Expression | Truncated HER2 lacking trastuzumab binding site | [8] |
| PTEN | Loss of expression | Activates PI3K/Akt pathway | [7] |
| IL6-pSTAT3-PTEN | Loss of this axis | Matrix activation and primary resistance | [8] |
Studies on trastuzumab-resistant cells often show alterations in pathways that provide alternative growth signals, bypassing the HER2 blockade.[6][7][9]
Expected Differential Gene Expression in Response to this compound
Based on its high selectivity for HER2, the differential gene expression profile of this compound is anticipated to be more focused on the direct downstream targets of the HER2 signaling pathway, with fewer off-target effects related to EGFR inhibition compared to lapatinib.
Expected key features of the this compound gene expression signature:
-
Stronger and more specific downregulation of HER2-driven proliferative genes: This would include genes involved in cell cycle progression and DNA replication that are directly controlled by the HER2 pathway.
-
Minimal impact on EGFR-dependent genes: Unlike lapatinib, this compound is not expected to significantly alter the expression of genes primarily regulated by EGFR signaling. This could translate to a different side-effect profile.
-
Distinct signature in overcoming resistance: In tumors resistant to other HER2 inhibitors, this compound might induce a unique set of gene expression changes by effectively shutting down the HER2 signaling that might be reactivated through various mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings.
Lapatinib Differential Gene Expression Analysis in BT474 Cells
-
Cell Culture: BT474 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells were treated with 1 µM lapatinib or vehicle (DMSO) for 12 hours.[4]
-
RNA Extraction: Total RNA was extracted using TRIzol reagent according to the manufacturer's protocol.
-
Microarray Analysis: Gene expression profiling was performed using Affymetrix Human Genome U133 Plus 2.0 Arrays.
-
Data Analysis: Raw data was normalized using the RMA (Robust Multi-array Average) method. Differentially expressed genes were identified using a significance analysis of microarrays (SAM) with a false discovery rate (FDR) of <5%.[4]
Trastuzumab Resistance Gene Expression Analysis in SKBR3 and BT474 Cells
-
Development of Resistant Cell Lines: Trastuzumab-resistant cell lines were generated by chronically exposing parental SKBR3 and BT474 cells to increasing concentrations of trastuzumab over several months.[6]
-
RNA Extraction and Microarray: Total RNA was extracted from parental and resistant cells, and gene expression was profiled using microarrays.[6]
-
Data Analysis: Differentially expressed genes between parental and resistant lines were identified to uncover the molecular mechanisms of resistance.[6]
Visualizing Signaling Pathways and Experimental Workflows
HER2 Signaling Pathway and Inhibitor Targets
References
- 1. This compound, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying Differentially Expressed Genes and Screening Small Molecule Drugs for Lapatinib-resistance of Breast Cancer by a Bioinformatics Strategy [journal.waocp.org]
- 3. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene expression changes as markers of early lapatinib response in a panel of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Molecular Mechanisms of Trastuzumab Resistance in HER2 Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Trastuzumab resistance in HER2-positive breast cancer: Mechanisms, emerging biomarkers and targeting agents [frontiersin.org]
- 9. Resistance mechanisms and prospects of trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of HER2 Inhibitors: A Comparative Guide to Adverse Event Profiles
For Immediate Release
A detailed comparison of the adverse event (AE) profiles of various Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors reveals distinct toxicity patterns inherent to different drug classes. This guide, intended for researchers, scientists, and drug development professionals, provides a side-by-side analysis of the safety profiles of key HER2-targeted therapies, supported by data from pivotal clinical trials. Understanding these differences is crucial for the strategic development of novel agents and the optimization of treatment regimens for patients with HER2-positive malignancies.
HER2-targeted therapies, a cornerstone of treatment for HER2-positive cancers, encompass several classes, including monoclonal antibodies, antibody-drug conjugates (ADCs), and tyrosine kinase inhibitors (TKIs). While highly effective, these agents are associated with a range of adverse events that can impact treatment tolerability and patient quality of life. This guide synthesizes AE data from major clinical trials to facilitate a clear comparison.
Key Adverse Event Profiles at a Glance
The most common and clinically significant adverse events associated with HER2 inhibitors vary by drug class. Monoclonal antibodies like trastuzumab and pertuzumab are frequently associated with cardiotoxicity.[1] Tyrosine kinase inhibitors, such as neratinib, lapatinib, and tucatinib, are predominantly linked to diarrhea and dermatologic toxicities.[1] Antibody-drug conjugates, including trastuzumab emtansine (T-DM1) and trastuzumab deruxtecan (T-DXd), often lead to hematologic and gastrointestinal side effects.[1]
Comparative Analysis of Adverse Event Incidence
The following table summarizes the incidence of common and clinically significant adverse events observed in key clinical trials for various HER2 inhibitors. It is important to note that direct comparisons across trials can be challenging due to differences in study design, patient populations, and treatment settings.
| Adverse Event | Trastuzumab (Various Trials)[1] | Pertuzumab (in combo) (CLEOPATRA)[2][3] | T-DM1 (KATHERINE)[4][5][6] | T-DXd (DESTINY-Breast03)[7][8][9] | Lapatinib (Various Trials)[1] | Neratinib (ExteNET)[10][11][12] | Tucatinib (in combo) (HER2CLIMB)[13][14] |
| Cardiotoxicity (Decreased LVEF) | 13.6% (any grade) | Similar to control | 0.7% (any grade) | Low incidence | Not a primary AE | Not a primary AE | Not a primary AE |
| Diarrhea | Low incidence | Grade ≥3: Increased with pertuzumab | Grade ≥3: Low | Grade ≥3: Low | All grades: High | All grades: 95.4%, Grade ≥3: 39.8% | All grades: 80.9%, Grade ≥3: 12.9% |
| Nausea | 33.9% (any grade) | Grade ≥3: Low | Grade ≥3: Low | All grades: 73.5%, Grade ≥3: 6.6% | Moderate incidence | Moderate incidence | All grades: 58.4% |
| Vomiting | Low incidence | Grade ≥3: Low | Grade ≥3: Low | All grades: 44.4% | Moderate incidence | Moderate incidence | All grades: 35.9% |
| Fatigue | Moderate incidence | Grade ≥3: Low | Grade ≥3: Low | All grades: 45.9%, Grade ≥3: 6.2% | Moderate incidence | Moderate incidence | All grades: 45.0% |
| Neutropenia | Low incidence | Grade ≥3: 48.9% | Grade ≥3: Low | All grades: 43.2%, Grade ≥3: 19.8% | Low incidence | Low incidence | Grade ≥3: Low |
| Thrombocytopenia | Low incidence | Grade ≥3: Low | Grade ≥3: 24.9%-28.5%[15] | All grades: 25.3%, Grade ≥3: 7.4% | Low incidence | Low incidence | Grade ≥3: Low |
| Hepatotoxicity (Increased ALT/AST) | Low incidence | Grade ≥3: Low | Grade ≥3: 0.3% | Grade ≥3: Low | Grade ≥3: 5.9% | Moderate incidence | Grade ≥3: Increased ALT 13%, Increased AST 9% |
| Rash/Dermatologic Toxicity | Low incidence | Grade ≥3: Low | Low incidence | Low incidence | All grades: High | Moderate incidence | Palmar-Plantar Erythrodysesthesia: 63.4% |
| Interstitial Lung Disease (ILD)/Pneumonitis | 2.7% (any grade) | Low incidence | Low incidence | 10.9% (any grade, drug-related) | 0.2% (any grade) | Low incidence | Low incidence |
Experimental Protocols for Adverse Event Assessment
The collection and grading of adverse event data in the pivotal clinical trials of HER2 inhibitors are standardized according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[16][17][18] This system provides a comprehensive lexicon of adverse event terms and a grading scale from 1 to 5, representing mild, moderate, severe, life-threatening, and death, respectively.[17][18][19]
For instance, in the CLEOPATRA trial for pertuzumab, AEs were graded using NCI-CTCAE version 3.0 and continuously monitored.[2] Similarly, the ExteNET trial for neratinib utilized NCI-CTCAE v3.0 for safety assessments.[10][12] More recent trials, such as the MARIANNE study involving T-DM1, have adopted NCI-CTCAE version 4.0.[20] This standardized methodology ensures consistency in AE reporting across different studies and allows for a more reliable, albeit indirect, comparison of drug toxicities. The grading is based on clinical and diagnostic observations, with specific criteria for each AE term. For example, diarrhea is graded based on the increase in stool frequency and the need for intervention, while cardiotoxicity is often assessed by changes in left ventricular ejection fraction (LVEF).
Visualizing HER2 Signaling and Inhibitor Action
To understand the mechanisms underlying both the efficacy and toxicity of these agents, it is helpful to visualize the HER2 signaling pathway and the points of intervention for different HER2 inhibitor classes.
Caption: HER2 signaling pathway and points of intervention for different inhibitor classes.
This guide provides a foundational overview for comparing the adverse event profiles of HER2 inhibitors. A thorough understanding of these toxicities is paramount for the development of safer and more effective HER2-targeted therapies and for making informed clinical decisions.
References
- 1. Incidence of adverse events with therapies targeting HER2-positive metastatic breast cancer: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Overview of the CLEOPATRA Trial: Implications for Advanced Practitioners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Adjuvant T-DM1 in Patients With HER2-Positive Breast Cancer: Long-Term Results of the KATHERINE Trial - The ASCO Post [ascopost.com]
- 7. Safety profile of trastuzumab deruxtecan in advanced breast cancer: Expert opinion on adverse event management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Patterns of occurrence and implications of neratinib-associated diarrhea in patients with HER2-positive breast cancer: analyses from the randomized phase III ExteNET trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gotoper-com.s3.amazonaws.com [gotoper-com.s3.amazonaws.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. HER2CLIMB Study - TUKYSA® (tucatinib) - Safety Info [tukysahcp.com]
- 14. targetedonc.com [targetedonc.com]
- 15. researchgate.net [researchgate.net]
- 16. dermnetnz.org [dermnetnz.org]
- 17. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 18. dctd.cancer.gov [dctd.cancer.gov]
- 19. evs.nci.nih.gov [evs.nci.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of TAS0728
This document provides essential safety and logistical information for the proper handling and disposal of TAS0728, a potent, selective, and irreversible HER2 kinase inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safety and compliance in a laboratory setting.
Warning: This product is intended for research use only and is not for human or veterinary use.[1][2][3] Preclinical and early clinical data indicate that this compound is a highly potent molecule with the potential for significant biological effects, including toxicity.[4] Therefore, appropriate safety precautions must be observed during handling and disposal.
Immediate Safety and Handling Precautions
All personnel must be trained on the potential hazards of this compound and the procedures outlined below. Personal Protective Equipment (PPE) should be worn at all times when handling the compound.
-
Engineering Controls: Handle this compound in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is required.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[5]
-
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water.[5]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention if irritation persists.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[5]
-
-
Spill Management:
-
Avoid inhaling any dust.
-
Wear appropriate PPE.
-
Gently cover the spill with an absorbent material to avoid raising dust.
-
Sweep or shovel the material into a sealed, labeled bag or container for waste disposal.
-
Use a HEPA-type vacuum for any remaining smaller quantities.
-
Ventilate the area and wash the spill site thoroughly after cleanup is complete.[5]
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its inhibitory activity and solubility.
Table 1: Inhibitory Activity of this compound
| Target / Cell Line | IC50 / GI50 (nM) | Description |
| Kinase Activity | ||
| HER2 | 13 - 36 | Potent, primary target |
| BMX | 4.9 | Off-target activity |
| HER4 | 8.5 | Off-target activity |
| SLK | 25 | Off-target activity |
| BLK | 31 | Off-target activity |
| JAK3 | 33 | Off-target activity |
| EGFR | 65 | Off-target activity |
| LOK | 86 | Off-target activity |
| Cell Proliferation | ||
| NCI-N87 | 1.6 | HER2-amplified gastric cancer |
| BT-474 | 3.6 | HER2-amplified breast cancer |
| SK-BR-3 | 5.0 | HER2-amplified breast cancer |
| AU565 | 5.1 | HER2-amplified breast cancer |
| Calu-3 | 6.9 | HER2-amplified lung cancer |
| Data sourced from MedchemExpress and Selleck Chemicals.[6][7][8] |
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMSO | 30 mg/mL (59.40 mM) |
| DMF | 30 mg/mL (59.40 mM) |
| Ethanol | 15 mg/mL (29.70 mM) |
| DMSO:PBS (pH 7.2) 1:2 | 0.3 mg/mL (0.65 mM) |
| Data sourced from Cayman Chemical and MedKoo Biosciences.[1][2] |
Proper Disposal Procedures
While specific disposal guidelines for this compound are not explicitly provided by manufacturers, as a potent, biologically active compound with cytotoxic potential, it must be treated as hazardous chemical waste.[9] Disposal must comply with all local, state, and federal regulations.
Step 1: Segregation of Waste At the point of generation, segregate all this compound waste from regular trash. Do not mix with non-hazardous waste.[10]
Step 2: Waste Categorization and Containment Categorize waste streams and use appropriate, clearly labeled containers.
-
Unused/Expired Solid Compound:
-
Keep in its original or a securely sealed and clearly labeled container.
-
Place this container into a larger, designated hazardous waste container.
-
-
Contaminated Sharps:
-
Contaminated Labware (Non-Sharps):
-
Includes gloves, gowns, bench paper, vials, and pipette tips.
-
Place in a durable, leak-proof plastic bag (double-bagging is recommended) or a rigid container.[12] This container should be clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste" and often uses a yellow and purple color scheme.[9]
-
-
Liquid Waste:
-
Includes stock solutions or cell culture media containing this compound.
-
Collect in a sealed, leak-proof, and shatter-resistant container.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration.
-
Step 3: Storage of Waste Store all hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked.
Step 4: Final Disposal Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The standard final disposal method for cytotoxic waste is high-temperature incineration.[9][10]
Experimental Protocols & Signaling Pathway
Cited Experimental Protocol: Western Blot for Phosphorylation Analysis
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of HER2 and its downstream targets.[7]
-
Cell Culture: Seed HER2-amplified cells (e.g., SK-BR-3) in 6-well or 100-mm plates and culture overnight.
-
Compound Treatment: Add this compound at the desired concentrations to the culture medium and incubate for a specified period (e.g., 3 hours).
-
Cell Lysis: Harvest the cells and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for phosphorylated and total HER2, HER3, AKT, and ERK.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The results will show a decrease in the phosphorylated forms of the target proteins in this compound-treated cells.[6][7]
This compound Mechanism of Action: HER2 Signaling Pathway
This compound is a covalent inhibitor that selectively targets the HER2 receptor tyrosine kinase. By binding to HER2, it blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for the growth and survival of HER2-driven cancer cells.[1][6][7]
Caption: this compound inhibits HER2, blocking downstream PI3K/AKT and MAPK/ERK signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | HER | EGFR | TargetMol [targetmol.com]
- 4. A first-in-human phase I study of this compound, an oral covalent binding inhibitor of HER2, in patients with advanced solid tumors with HER2 or HER3 aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound - Nordic Biosite [nordicbiosite.com]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. danielshealth.com [danielshealth.com]
- 11. ars.usda.gov [ars.usda.gov]
- 12. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Essential Safety and Operational Guide for Handling TAS0728
This document provides crucial safety, handling, and disposal information for the covalent HER2 inhibitor, TAS0728, tailored for research and drug development professionals. Following these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a potent antineoplastic agent, stringent adherence to PPE protocols is mandatory. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Double chemotherapy-grade nitrile gloves (ASTM D6978 compliant) |
| - Laboratory coat | |
| - Safety glasses | |
| Storage and Transport | - Laboratory coat |
| - Single pair of chemotherapy-grade nitrile gloves | |
| Weighing of Powder | - Double chemotherapy-grade nitrile gloves |
| - Disposable, solid-front gown with knit cuffs | |
| - Safety goggles or face shield | |
| - N95 respirator or higher | |
| - Hair and shoe covers | |
| Solution Preparation | - Double chemotherapy-grade nitrile gloves (outer glove over gown cuff) |
| - Disposable, solid-front gown with knit cuffs | |
| - Safety goggles or face shield | |
| In Vitro / In Vivo Administration | - Double chemotherapy-grade nitrile gloves |
| - Disposable, solid-front gown with knit cuffs | |
| - Safety glasses | |
| Waste Disposal | - Double chemotherapy-grade nitrile gloves |
| - Disposable, solid-front gown with knit cuffs | |
| - Safety goggles or face shield | |
| Spill Cleanup | - Double chemotherapy-grade nitrile gloves |
| - Disposable, solid-front gown with knit cuffs | |
| - Safety goggles and face shield | |
| - N95 respirator or higher | |
| - Shoe covers |
Quantitative Data for this compound
This table summarizes key quantitative data for this compound, facilitating experimental planning.
| Parameter | Value | Source |
| Molecular Weight | 504.6 g/mol | --INVALID-LINK-- |
| HER2 IC₅₀ | 36 nM | --INVALID-LINK-- |
| Cell Line GI₅₀ (NCI-N87) | 1.6 nM | --INVALID-LINK-- |
| Cell Line GI₅₀ (SK-BR-3) | 5.0 nM | --INVALID-LINK-- |
| Solubility (DMSO) | 30 mg/mL | --INVALID-LINK-- |
| Solubility (Ethanol) | 15 mg/mL | --INVALID-LINK-- |
| Storage (Solid) | -20°C for long term | --INVALID-LINK-- |
| Storage (Solution) | -80°C (up to 2 years) | --INVALID-LINK-- |
Visualized Workflows and Pathways
This compound Handling Workflow
The following diagram outlines the essential logistical flow for handling this compound from receipt to disposal, ensuring safety at each step.
Caption: A workflow for the safe handling of this compound.
This compound Mechanism of Action: HER2 Signaling Pathway
This diagram illustrates the HER2 signaling pathway and the inhibitory action of this compound. This compound covalently binds to HER2, preventing downstream signaling that promotes cell proliferation and survival.
Caption: Inhibition of the HER2 signaling pathway by this compound.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol provides a step-by-step guide for the safe preparation of a this compound stock solution.
4.1. Engineering Controls and Designated Area
-
All handling of powdered this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to minimize inhalation exposure.
-
The work surface should be covered with a disposable, plastic-backed absorbent pad.
-
A designated area for handling cytotoxic agents should be clearly marked.
4.2. Required Materials
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Analytical balance
-
Vortex mixer
4.3. Step-by-Step Procedure
-
Don PPE: Before entering the designated area, don all required PPE as specified in the table above for "Weighing of Powder."
-
Prepare Workspace: Place a disposable absorbent pad on the work surface of the containment hood. Gather all necessary materials.
-
Tare Vessel: Place a sterile conical tube on the analytical balance and tare the weight.
-
Weigh this compound: Carefully weigh the desired amount of this compound powder directly into the tared tube. Avoid creating dust. Close the primary container immediately after weighing.
-
Record Weight: Record the exact weight of the compound.
-
Dissolution:
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the this compound powder.
-
Secure the cap tightly.
-
-
Solubilize: Vortex the solution until all the powder is completely dissolved. Gentle warming in a water bath may be used if necessary, but check for compound stability information.
-
Labeling: Clearly label the stock solution tube with the compound name (this compound), concentration, solvent (DMSO), date of preparation, and your initials.
-
Storage: Store the stock solution at -80°C in a clearly marked container for cytotoxic agents.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, absorbent pads, pipette tips, empty vials) must be disposed of in a designated, sealed, and clearly labeled cytotoxic waste container (often yellow or marked with a cytotoxic symbol).
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, leak-proof hazardous waste container. Do not pour any this compound solution down the drain. The waste container must be clearly labeled as "Cytotoxic Waste" and include the chemical name.
-
Sharps: Needles, syringes, and other sharps used for administering this compound must be disposed of immediately into a puncture-resistant, labeled cytotoxic sharps container. Do not recap needles.
All waste must be disposed of through your institution's hazardous waste management program. Consult your Environmental Health and Safety (EHS) department for specific institutional procedures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
